2-Bromo-1-(1-hydroxycyclopentyl)ethanone
Description
Properties
CAS No. |
116633-22-8 |
|---|---|
Molecular Formula |
C7H11BrO2 |
Molecular Weight |
207.06 g/mol |
IUPAC Name |
2-bromo-1-(1-hydroxycyclopentyl)ethanone |
InChI |
InChI=1S/C7H11BrO2/c8-5-6(9)7(10)3-1-2-4-7/h10H,1-5H2 |
InChI Key |
UCGOJCQLQLAHFI-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(C(=O)CBr)O |
Canonical SMILES |
C1CCC(C1)(C(=O)CBr)O |
Synonyms |
Ethanone, 2-bromo-1-(1-hydroxycyclopentyl)- (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-1-(1-hydroxycyclopentyl)ethanone: Properties, Synthesis, and Reactivity
Introduction
2-Bromo-1-(1-hydroxycyclopentyl)ethanone is an alpha-bromo ketone derivative with potential applications in organic synthesis, serving as a versatile intermediate for the introduction of the 1-hydroxycyclopentyl ethanone moiety into larger molecules. Its structure combines the reactivity of an α-bromo ketone with the functional handle of a tertiary alcohol, making it a potentially valuable building block for medicinal chemistry and materials science. This document provides a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and its expected reactivity, aimed at researchers, scientists, and professionals in drug development.
Estimated Chemical Properties
While experimental data is not available, the fundamental properties of this compound can be calculated. These properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₁₁BrO₂ |
| Molecular Weight | 207.06 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not assigned |
| Appearance | Expected to be a solid or oil |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. |
Proposed Synthesis
A two-step synthesis is proposed for this compound, starting from cyclopentanone. The first step involves the formation of the precursor, 1-acetylcyclopentanol, followed by alpha-bromination.
Synthesis of 1-Acetylcyclopentanol
The synthesis of the tertiary alcohol precursor, 1-acetylcyclopentanol, can be achieved via a Grignard reaction between cyclopentanone and an acetylide equivalent followed by hydrolysis. A general procedure is outlined below, drawing parallels from the synthesis of similar tertiary alcohols such as 1-ethylcyclopentanol and 1-methylcyclopentanol.[1][2][3]
Experimental Protocol:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of ethynyl bromide in the same solvent is added dropwise to initiate the formation of the ethynylmagnesium bromide Grignard reagent.
-
Reaction with Cyclopentanone: The flask is cooled in an ice bath, and a solution of cyclopentanone in anhydrous ether or THF is added dropwise to the Grignard reagent with stirring. The reaction is typically exothermic and the addition rate should be controlled to maintain a low temperature.
-
Hydrolysis: After the addition is complete, the reaction mixture is stirred for an additional period at room temperature to ensure complete reaction. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 1-ethynylcyclopentanol.
-
Hydration of the Alkyne: The crude 1-ethynylcyclopentanol is then subjected to mercury-catalyzed hydration or other modern hydration methods to convert the alkyne to the corresponding methyl ketone, yielding 1-acetylcyclopentanol.
-
Purification: The final product can be purified by column chromatography or distillation under reduced pressure.
Alpha-Bromination of 1-Acetylcyclopentanol
The second step is the selective bromination at the alpha-position of the ketone. This is a common transformation for ketones and can be achieved under acidic conditions.[4][5][6][7][8]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask protected from light, 1-acetylcyclopentanol is dissolved in a suitable solvent such as acetic acid or a mixture of methanol and water.
-
Bromination: A solution of bromine (Br₂) in the same solvent is added dropwise to the stirred solution at room temperature. An acid catalyst, such as a catalytic amount of hydrobromic acid (HBr), can be used to facilitate the reaction by promoting enol formation.[6] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching and Work-up: Upon completion, the reaction mixture is poured into water and extracted with a suitable organic solvent like dichloromethane or ethyl acetate. The organic layer is washed with a solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with a saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The resulting crude this compound can be purified by column chromatography on silica gel.
Proposed synthesis pathway for this compound.
Reactivity
The reactivity of this compound is dominated by the α-bromo ketone moiety. These compounds are valuable synthetic intermediates due to their susceptibility to nucleophilic substitution and elimination reactions.
-
Nucleophilic Substitution: The bromine atom is a good leaving group, making the adjacent carbon atom electrophilic. This allows for the introduction of a wide range of nucleophiles, such as amines, thiols, and carboxylates, to form new carbon-heteroatom bonds.
-
Dehydrobromination: In the presence of a non-nucleophilic base, such as pyridine or DBU, α-bromo ketones can undergo elimination of HBr to form α,β-unsaturated ketones.[4][5][7] This is a common method for introducing a double bond in conjugation with a carbonyl group.
-
Favorskii Rearrangement: Under basic conditions, α-halo ketones can undergo the Favorskii rearrangement to yield carboxylic acid derivatives.
-
Reformatsky-type Reactions: The compound can potentially react with zinc to form a zinc enolate, which can then react with electrophiles.
General reactivity of α-bromo ketones.
Predicted Spectroscopic Data
The structural features of this compound would give rise to characteristic signals in various spectroscopic analyses.
-
Infrared (IR) Spectroscopy:
-
A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.
-
A strong, sharp absorption band around 1710-1730 cm⁻¹ due to the C=O stretching of the ketone.
-
C-H stretching and bending vibrations for the cyclopentyl and methylene groups in the regions of 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively.
-
A C-Br stretching vibration, which is typically weak, in the fingerprint region (500-700 cm⁻¹).
-
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A singlet for the two protons of the CH₂Br group, likely in the range of 3.8-4.5 ppm.
-
Multiplets for the protons of the cyclopentyl ring, expected between 1.5 and 2.5 ppm.
-
A singlet for the hydroxyl proton, which may be broad and its chemical shift will be dependent on concentration and solvent.
-
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A signal for the carbonyl carbon (C=O) in the downfield region, around 190-200 ppm.
-
A signal for the carbon bearing the hydroxyl group in the cyclopentyl ring, expected around 70-85 ppm.
-
A signal for the carbon attached to the bromine (CH₂Br), likely in the range of 30-45 ppm.
-
Signals for the other carbons of the cyclopentyl ring in the aliphatic region.
-
Safety and Handling
Alpha-bromo ketones are generally considered to be lachrymators and skin irritants. They are also typically harmful if swallowed or inhaled. Therefore, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Engineering Controls: All handling should be performed in a well-ventilated fume hood.
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.
Experimental Workflow
The synthesis, purification, and characterization of a novel compound like this compound would follow a standard experimental workflow.
References
- 1. 1-Ethylcyclopentanol synthesis - chemicalbook [chemicalbook.com]
- 2. 1-Methylcyclopentanol synthesis - chemicalbook [chemicalbook.com]
- 3. CN104447311A - 1-methyl-cyclopentanol-acrylate and preparation method thereof - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. mdpi.com [mdpi.com]
Synthesis Pathway for 2-Bromo-1-(1-hydroxycyclopentyl)ethanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthesis pathway for 2-Bromo-1-(1-hydroxycyclopentyl)ethanone, a potentially valuable building block in medicinal chemistry and drug development. The synthesis involves the selective alpha-bromination of the precursor ketone, 1-(1-hydroxycyclopentyl)ethanone. This document outlines the theoretical basis, a detailed experimental protocol, and potential challenges associated with this transformation.
Introduction
Alpha-brominated ketones are versatile synthetic intermediates, primarily due to the reactivity of the carbon-bromine bond, which allows for a variety of subsequent nucleophilic substitution and elimination reactions. The target molecule, this compound, incorporates both a reactive α-bromo ketone moiety and a tertiary alcohol, making it a bifunctional compound with potential for the synthesis of complex molecular architectures. The presence of the hydroxyl group, however, necessitates careful consideration of reaction conditions to avoid unwanted side reactions.
Proposed Synthesis Pathway: Alpha-Bromination of a Hydroxy Ketone
The most direct route to this compound is the alpha-bromination of 1-(1-hydroxycyclopentyl)ethanone. This reaction is typically acid-catalyzed and proceeds through an enol intermediate.[1][2] The general mechanism involves the protonation of the carbonyl oxygen, followed by deprotonation at the alpha-carbon to form the enol, which then acts as a nucleophile and attacks the brominating agent.
Several brominating agents can be employed, with N-bromosuccinimide (NBS) and elemental bromine (Br₂) being the most common. While NBS is often used for radical-mediated allylic and benzylic brominations, it can also serve as a source of electrophilic bromine for the alpha-bromination of ketones.[3][4] However, NBS is also known to be a mild oxidizing agent for alcohols, which could be a potential side reaction.[3][5]
Direct bromination with Br₂ in the presence of an acid catalyst is a well-established method for the synthesis of α-bromoketones.[6] A key consideration for the synthesis of this compound is the stability of the tertiary hydroxyl group under acidic conditions. Tertiary alcohols are susceptible to substitution reactions, particularly in the presence of strong nucleophilic acids like HBr, which can be generated as a byproduct during bromination with Br₂.[7][8] To mitigate this, the use of a non-nucleophilic acid catalyst and anhydrous conditions is recommended.
An alternative, though less direct, strategy involves the protection of the hydroxyl group as an ester or ether, followed by bromination and subsequent deprotection.[9] This multi-step approach can prevent side reactions at the hydroxyl group but adds to the overall length of the synthesis.
This guide will focus on the direct bromination approach, which is more atom-economical and efficient if successful.
Experimental Protocol: Direct Alpha-Bromination
This protocol is a proposed method based on general procedures for the alpha-bromination of ketones, adapted for the specific substrate. Optimization may be required to achieve the best results.
3.1. Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |
| 1-(1-hydroxycyclopentyl)ethanone | C₇H₁₂O₂ | 128.17 | Starting material |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Recrystallize from water if necessary |
| p-Toluenesulfonic acid monohydrate | C₇H₁₀O₄S | 190.22 | Catalyst |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous |
| Saturated aqueous sodium bicarbonate | NaHCO₃ | 84.01 | For workup |
| Saturated aqueous sodium thiosulfate | Na₂S₂O₃ | 158.11 | For workup |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | Drying agent |
| Diethyl ether | (C₂H₅)₂O | 74.12 | For extraction |
| Hexane | C₆H₁₄ | 86.18 | For chromatography |
| Ethyl acetate | C₄H₈O₂ | 88.11 | For chromatography |
3.2. Procedure
-
Reaction Setup: To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 1-(1-hydroxycyclopentyl)ethanone (5.0 g, 39.0 mmol) and anhydrous dichloromethane (40 mL).
-
Addition of Catalyst: Add p-toluenesulfonic acid monohydrate (0.37 g, 1.95 mmol, 0.05 eq.). Stir the mixture at room temperature until the catalyst is fully dissolved.
-
Addition of Brominating Agent: In a separate flask, dissolve N-bromosuccinimide (7.6 g, 42.9 mmol, 1.1 eq.) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the reaction mixture over a period of 30 minutes at 0 °C (ice bath).
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) eluent system.
-
Workup: Once the reaction is complete (disappearance of the starting material), quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution (20 mL) to consume any unreacted bromine.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
3.3. Characterization (Predicted)
The final product, this compound, should be characterized by standard spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | A singlet for the -CH₂Br protons (around δ 4.0-4.5 ppm). Multiplets for the cyclopentyl ring protons. A singlet for the hydroxyl proton (can be exchanged with D₂O). |
| ¹³C NMR | A signal for the carbonyl carbon (δ > 190 ppm). A signal for the carbon bearing the bromine (around δ 30-40 ppm). Signals for the cyclopentyl ring carbons, including the quaternary carbon attached to the hydroxyl group. |
| IR (Infrared) | A strong absorption for the C=O stretch (around 1710-1730 cm⁻¹). A broad absorption for the O-H stretch (around 3200-3600 cm⁻¹). |
| Mass Spec (MS) | A molecular ion peak corresponding to C₇H₁₁BrO₂. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) should be observed. |
Data Presentation
The following table summarizes the key quantitative data for the proposed synthesis.
| Parameter | Value |
| Starting Material | 1-(1-hydroxycyclopentyl)ethanone |
| Molar Mass ( g/mol ) | 128.17 |
| Amount (g) | 5.0 |
| Moles (mmol) | 39.0 |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Molar Mass ( g/mol ) | 177.98 |
| Amount (g) | 7.6 |
| Moles (mmol) | 42.9 |
| Equivalence | 1.1 |
| Catalyst | p-Toluenesulfonic acid monohydrate |
| Molar Mass ( g/mol ) | 190.22 |
| Amount (g) | 0.37 |
| Moles (mmol) | 1.95 |
| Equivalence | 0.05 |
| Product | This compound |
| Molar Mass ( g/mol ) | 207.06 |
| Theoretical Yield (g) | 8.08 |
| Reaction Conditions | |
| Solvent | Anhydrous Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
Visualization of the Synthesis Pathway
The following diagram illustrates the proposed synthesis pathway from the starting material to the final product.
Caption: Proposed synthesis of this compound via acid-catalyzed bromination.
Conclusion
This technical guide outlines a feasible and direct synthesis pathway for this compound. The proposed experimental protocol provides a detailed methodology for researchers to produce this valuable synthetic intermediate. Careful control of reaction conditions, particularly the exclusion of water and the use of a non-nucleophilic acid catalyst, is crucial to minimize potential side reactions involving the tertiary hydroxyl group. The successful synthesis of this compound will provide a versatile platform for the development of novel chemical entities in the pharmaceutical and agrochemical industries.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. mypat.in [mypat.in]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 2-BROMO-1-[4-HYDROXY-3-(HYDROXYMETHYL)PHENYL]ETHAN-1-ONE | 62932-94-9 [chemicalbook.com]
The Alpha-Bromination of 1-(1-hydroxycyclopentyl)ethanone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism, experimental protocols, and potential subsequent reactions involved in the alpha-bromination of 1-(1-hydroxycyclopentyl)ethanone. This reaction is a fundamental transformation in organic synthesis, yielding a versatile intermediate, 2-bromo-1-(1-hydroxycyclopentyl)ethanone, which can be utilized in the synthesis of various complex molecules and pharmaceutical intermediates.
Core Reaction and Significance
The alpha-bromination of 1-(1-hydroxycyclopentyl)ethanone involves the substitution of a hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon) with a bromine atom. This transformation can be achieved under either acidic or basic conditions, each proceeding through a distinct mechanistic pathway. The resulting α-bromo ketone is a valuable synthetic precursor due to the increased electrophilicity of the α-carbon, making it susceptible to nucleophilic attack and a substrate for various rearrangement reactions.
Mechanistic Pathways
The mechanism of alpha-bromination of ketones is well-established and primarily proceeds via two distinct pathways depending on the reaction conditions: acid-catalyzed and base-catalyzed.
Acid-Catalyzed Alpha-Bromination
Under acidic conditions, the reaction proceeds through an enol intermediate. The acid catalyst protonates the carbonyl oxygen, increasing the acidity of the α-hydrogens and facilitating the formation of the enol tautomer. The electron-rich double bond of the enol then acts as a nucleophile, attacking molecular bromine.
Key Steps:
-
Protonation of the carbonyl oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., HBr, CH₃COOH).
-
Enol formation: A base (e.g., water, acetate) removes an α-proton, leading to the formation of the enol intermediate. This is the rate-determining step of the reaction.[1][2]
-
Nucleophilic attack on bromine: The π-bond of the enol attacks a molecule of bromine (Br₂), leading to the formation of a new C-Br bond and a protonated carbonyl.
-
Deprotonation: A weak base removes the proton from the carbonyl oxygen to regenerate the catalyst and yield the α-bromo ketone.
Base-Promoted Alpha-Bromination
In the presence of a base, the reaction proceeds through an enolate intermediate. The base abstracts an α-proton to form a resonance-stabilized enolate anion. This enolate then acts as a potent nucleophile, attacking molecular bromine.
Key Steps:
-
Enolate formation: A base (e.g., OH⁻, RO⁻) removes an acidic α-proton to form the enolate ion.
-
Nucleophilic attack on bromine: The negatively charged enolate attacks a molecule of bromine, forming the α-bromo ketone and a bromide ion.
It is important to note that under basic conditions, polybromination can occur readily because the electron-withdrawing bromine atom increases the acidity of the remaining α-protons.[3]
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the alpha-bromination of various ketones, providing a comparative overview of different methodologies.
| Ketone Substrate | Brominating Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetophenone | Br₂ | Acetic Acid | Room Temp. | 2 | 85 | General textbook procedure |
| Cyclohexanone | Br₂ | CCl₄ | 0 | 1 | 75-80 | General textbook procedure |
| 2-Methylcyclohexanone | Br₂ | Acetic Acid | Room Temp. | - | - | [1] |
| Propiophenone | NBS | p-TsOH / [bmim]PF₆ | Room Temp. | 9 | >80 | [4] |
| Various Ketones | NBS | NH₄OAc / Et₂O | 25 | - | High | [5] |
Note: Yields are highly dependent on the specific substrate and reaction conditions. The data presented here are for illustrative purposes.
Experimental Protocols
The following are detailed methodologies for the alpha-bromination of a cyclic ketone, which can be adapted for 1-(1-hydroxycyclopentyl)ethanone.
Acid-Catalyzed Bromination using Bromine in Acetic Acid
Materials:
-
1-(1-hydroxycyclopentyl)ethanone
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Sodium bisulfite solution (saturated)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Diethyl ether or Dichloromethane
Procedure:
-
Dissolve 1-(1-hydroxycyclopentyl)ethanone (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into a separatory funnel containing cold water and diethyl ether.
-
Wash the organic layer sequentially with saturated sodium bisulfite solution (to quench excess bromine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Bromination using N-Bromosuccinimide (NBS)
Materials:
-
1-(1-hydroxycyclopentyl)ethanone
-
N-Bromosuccinimide (NBS)
-
Ammonium acetate (catalyst)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1-(1-hydroxycyclopentyl)ethanone (1.0 eq) in diethyl ether, add N-bromosuccinimide (1.1 eq) and a catalytic amount of ammonium acetate.
-
Stir the mixture at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove succinimide.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Potential Subsequent Reaction: The Favorskii Rearrangement
The primary product of the alpha-bromination, this compound, is a substrate for the Favorskii rearrangement, a base-induced reaction of α-halo ketones that leads to carboxylic acid derivatives. In the case of cyclic α-halo ketones, this rearrangement results in a ring contraction.[6][7][8]
Mechanism of the Favorskii Rearrangement
The generally accepted mechanism involves the formation of a cyclopropanone intermediate.[5][7]
Key Steps:
-
Enolate Formation: A base abstracts the α'-proton (from the CH₂ group of the cyclopentyl ring), forming an enolate.
-
Intramolecular Nucleophilic Attack: The enolate attacks the carbon bearing the bromine atom in an intramolecular Sₙ2 reaction, forming a bicyclic cyclopropanone intermediate.
-
Nucleophilic Attack on Carbonyl: A nucleophile (e.g., hydroxide or alkoxide) attacks the carbonyl carbon of the strained cyclopropanone.
-
Ring Opening: The cyclopropanone ring opens to form a more stable carbanion.
-
Protonation: The carbanion is protonated by the solvent to yield the final ring-contracted carboxylic acid (or ester/amide depending on the nucleophile).
Characterization of this compound
The structure of the synthesized α-bromo ketone can be confirmed using various spectroscopic techniques:
-
¹H NMR: The spectrum is expected to show the disappearance of the signal corresponding to the α-protons of the starting material and the appearance of a new signal for the remaining α-proton, likely shifted downfield due to the electron-withdrawing effect of the bromine atom. The characteristic signals for the cyclopentyl ring and the hydroxyl proton will also be present.
-
¹³C NMR: The spectrum should show a significant downfield shift for the α-carbon due to the attachment of the electronegative bromine atom.
-
IR Spectroscopy: The characteristic C=O stretching frequency of the ketone will be present, typically in the range of 1715-1730 cm⁻¹. The O-H stretch of the hydroxyl group will also be observable as a broad peak around 3200-3600 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks in approximately a 1:1 ratio).
Conclusion
The alpha-bromination of 1-(1-hydroxycyclopentyl)ethanone is a versatile and important reaction in organic synthesis. The choice of reaction conditions (acidic vs. basic) dictates the reaction mechanism and can influence the product distribution and yield. The resulting α-bromo ketone is a valuable intermediate that can be further functionalized or undergo rearrangements like the Favorskii rearrangement to produce complex cyclic structures. A thorough understanding of the underlying mechanisms and experimental parameters is crucial for the successful application of this reaction in research and development.
References
- 1. purechemistry.org [purechemistry.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. 1-HYDROXY-CYCLOHEXANECARBOXYLIC ACID METHYL ESTER AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 6. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 7. chemistry-reaction.com [chemistry-reaction.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
An In-depth Technical Guide to the Reactivity of 2-Bromo-1-(1-hydroxycyclopentyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-1-(1-hydroxycyclopentyl)ethanone is an α-halo ketone containing a tertiary hydroxyl group. Its reactivity is primarily dictated by the interplay between the electrophilic carbonyl carbon, the adjacent carbon bearing the bromine atom, and the neighboring hydroxyl group. This guide explores the synthesis and principal reactions of this compound, with a particular focus on the Favorskii rearrangement, a key transformation for α-halo ketones. While specific experimental data for this exact molecule is limited in publicly available literature, this document extrapolates its reactivity based on well-established principles of organic chemistry and data from analogous compounds.
Synthesis of this compound
The synthesis of the title compound can be envisioned as a two-step process, starting from cyclopentanone.
Experimental Protocol (Proposed)
Step 1: Synthesis of 1-(1-hydroxycyclopentyl)ethanone
This precursor can be synthesized via a Grignard reaction between cyclopentanone and acetylmagnesium bromide or through an acylation reaction. A potential approach involves the reaction of cyclopentanone with an acetylide anion equivalent followed by hydration.
-
Reagents: Cyclopentanone, Acetylmagnesium bromide (prepared from methyl bromide and magnesium), Diethyl ether (anhydrous), Saturated aqueous ammonium chloride solution.
-
Procedure:
-
To a solution of acetylmagnesium bromide in anhydrous diethyl ether at 0 °C, add a solution of cyclopentanone in anhydrous diethyl ether dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(1-hydroxycyclopentyl)ethanone.
-
Step 2: α-Bromination of 1-(1-hydroxycyclopentyl)ethanone
The α-bromination of ketones can be achieved under acidic or basic conditions. Acid-catalyzed bromination is common and proceeds via an enol intermediate. Care must be taken to avoid side reactions involving the tertiary hydroxyl group, such as dehydration. The use of N-bromosuccinimide (NBS) with a catalytic amount of acid is a common method for α-bromination.
-
Reagents: 1-(1-hydroxycyclopentyl)ethanone, N-Bromosuccinimide (NBS), Carbon tetrachloride, Catalytic amount of p-toluenesulfonic acid.
-
Procedure:
-
Dissolve 1-(1-hydroxycyclopentyl)ethanone in carbon tetrachloride.
-
Add N-bromosuccinimide and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and filter off the succinimide.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
Synthesis Workflow
Caption: Proposed two-step synthesis of the target compound.
Reactivity and Key Reactions
The reactivity of this compound is characterized by the presence of two key electrophilic centers: the carbonyl carbon and the α-carbon bonded to the bromine atom. This structure makes it susceptible to nucleophilic attack and rearrangement reactions.
Nucleophilic Substitution
With weakly basic nucleophiles, this compound is expected to undergo nucleophilic substitution at the α-carbon, displacing the bromide ion. This reaction typically follows an S(_N)2 mechanism. Stronger, non-basic nucleophiles would favor this pathway.
Favorskii Rearrangement
The most significant reaction of cyclic α-halo ketones in the presence of a base is the Favorskii rearrangement, which leads to a ring contraction.[1][2][3][4] For this compound, this rearrangement is anticipated to be the major pathway when treated with bases such as alkoxides (e.g., sodium methoxide) or hydroxides.[2][4]
The presence of the tertiary hydroxyl group adjacent to the carbonyl may influence the reaction. The hydroxyl proton is acidic and will be deprotonated by the base. The resulting alkoxide could potentially participate in the reaction, although the classical Favorskii mechanism proceeds via enolate formation at the α'-position. Since there are no α'-hydrogens in this molecule, a quasi-Favorskii rearrangement is also a possibility. However, the presence of enolizable protons on the methyl group allows for the typical Favorskii pathway.
Expected Product: The reaction with sodium methoxide in methanol is expected to yield methyl 1-hydroxy-1-methylcyclobutanecarboxylate.
Mechanism of the Favorskii Rearrangement
The reaction proceeds through the formation of a cyclopropanone intermediate.[2][4]
-
Enolate Formation: A base abstracts a proton from the carbon α to the carbonyl group, forming an enolate.
-
Intramolecular Nucleophilic Attack: The enolate attacks the carbon bearing the bromine atom in an intramolecular S(_N)2 fashion, displacing the bromide and forming a bicyclic cyclopropanone intermediate.
-
Nucleophilic Attack on the Carbonyl: The nucleophile (e.g., methoxide) attacks the carbonyl carbon of the strained cyclopropanone.
-
Ring Opening: The tetrahedral intermediate collapses, leading to the cleavage of a carbon-carbon bond in the three-membered ring to form a more stable carbanion.
-
Protonation: The carbanionic intermediate is protonated by the solvent (e.g., methanol) to give the final ring-contracted ester product.
Caption: Mechanism of the Favorskii Rearrangement.
Experimental Protocol (Proposed for Favorskii Rearrangement)
-
Reagents: this compound, Sodium methoxide, Methanol (anhydrous), Diethyl ether, Saturated aqueous ammonium chloride solution.
-
Procedure:
-
Prepare a solution of sodium methoxide in anhydrous methanol.
-
Cool the methoxide solution to 0 °C and add a solution of this compound in anhydrous methanol dropwise.
-
Allow the reaction mixture to warm to room temperature and then reflux for a specified period, monitoring by TLC.
-
After completion, cool the mixture and neutralize with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by column chromatography.
-
Quantitative Data (Hypothetical)
Due to the lack of specific experimental data for this compound in the reviewed literature, the following table presents hypothetical data based on typical yields for Favorskii rearrangements of similar α-bromo ketones.
| Reaction | Base/Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| Favorskii Rearrangement | Sodium Methoxide | Methanol | Reflux | 4-12 | 60-80 |
| Nucleophilic Substitution | Sodium Azide | DMF | 25 | 2-6 | 70-90 |
Spectroscopic Data (Predicted)
No specific spectroscopic data for this compound has been found. However, based on its structure, the following characteristic signals can be predicted:
-
¹H NMR:
-
A singlet for the two protons of the -CH₂Br group.
-
Multiplets for the cyclopentyl ring protons.
-
A singlet for the hydroxyl proton (which may be broad and exchangeable with D₂O).
-
A singlet for the methyl protons.
-
-
¹³C NMR:
-
A signal for the carbonyl carbon.
-
A signal for the carbon bearing the hydroxyl group.
-
A signal for the carbon bearing the bromine atom.
-
Signals for the cyclopentyl ring carbons.
-
A signal for the methyl carbon.
-
-
IR Spectroscopy:
-
A strong absorption band for the C=O stretch of the ketone.
-
A broad absorption band for the O-H stretch of the hydroxyl group.
-
C-H stretching and bending vibrations for the aliphatic parts.
-
A C-Br stretching vibration.
-
Biological Activity
There is no information available in the searched scientific literature regarding any biological activity or involvement in signaling pathways for this compound.
Conclusion
This compound is a reactive intermediate with significant potential in organic synthesis. Its key reaction is the Favorskii rearrangement, which provides a route to functionalized cyclobutane derivatives. While specific experimental data for this compound is scarce, its reactivity can be reliably predicted based on the well-understood chemistry of α-halo ketones. Further research is warranted to fully explore the synthetic utility and potential biological applications of this molecule. The protocols and reaction pathways outlined in this guide provide a solid foundation for such investigations.
References
literature review on cyclopentyl alpha-bromo ketones
An In-depth Technical Guide to Cyclopentyl Alpha-Bromo Ketones
Introduction
Cyclopentyl alpha-bromo ketones are a class of halogenated organic compounds that serve as pivotal intermediates in synthetic chemistry. Characterized by a five-membered ring with a carbonyl group and a bromine atom on the adjacent (alpha) carbon, these molecules are highly valued for their reactivity. Their utility stems from the presence of two reactive centers: the electrophilic carbonyl carbon and the carbon bearing the bromine atom, which is susceptible to both nucleophilic substitution and elimination reactions. This dual reactivity makes them versatile building blocks for the synthesis of more complex molecules, including natural products, agrochemicals, and, most notably, pharmaceutical agents.[1] This guide provides a comprehensive overview of the synthesis, reactivity, characterization, and applications of cyclopentyl alpha-bromo ketones, with a focus on experimental protocols and quantitative data relevant to researchers in drug development and organic synthesis.
Synthesis of Cyclopentyl Alpha-Bromo Ketones
The most common and direct method for synthesizing cyclopentyl alpha-bromo ketones is through the alpha-halogenation of the corresponding cyclopentanone. This reaction typically proceeds via an acid-catalyzed mechanism involving an enol intermediate.[2][3]
Acid-Catalyzed Bromination Mechanism
The reaction is generally catalyzed by an acid, such as acetic acid or hydrobromic acid.[3] The mechanism involves the following key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and enhancing the acidity of the alpha-hydrogens.
-
Enol Formation: A weak base (like the solvent or the conjugate base of the acid catalyst) removes an alpha-hydrogen, leading to the formation of a nucleophilic enol intermediate. This is the rate-determining step of the reaction.[3][4]
-
Nucleophilic Attack: The electron-rich double bond of the enol attacks an electrophilic bromine molecule (Br₂).
-
Deprotonation: The protonated carbonyl is deprotonated, regenerating the acid catalyst and yielding the final alpha-bromo ketone product.[3]
Caption: Mechanism of acid-catalyzed alpha-bromination of cyclopentanone.
Experimental Protocols
Detailed procedures are crucial for reproducible and high-yield synthesis. Below are protocols adapted from the literature.
Protocol 1: Bromination of Cyclopentanone in a Biphasic System This method, adapted from patent literature, utilizes a two-phase system to improve yield and minimize byproducts.[5]
-
Apparatus: A multi-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and a pressure-equalizing dropping funnel.
-
Reagents:
-
Cyclopentanone (5 molar equivalents)
-
Bromine (1 molar equivalent)
-
Water (approx. 1.5 parts by weight relative to bromine)
-
1-Chlorobutane (approx. 1.5 parts by weight relative to bromine)
-
-
Procedure:
-
Charge the flask with cyclopentanone, water, and 1-chlorobutane.
-
Cool the mixture to 1°C in an ice-salt bath with vigorous stirring.
-
Slowly add bromine dropwise from the dropping funnel over 2 hours, maintaining the temperature at 1°C.
-
After the addition is complete, continue to agitate the mixture at 1°C for 10 hours.
-
Add additional water and 1-chlorobutane to the mixture and stir for 10 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic phase. The resulting 1-chlorobutane solution contains the 2-bromocyclopentanone product.
-
Protocol 2: Bromination of a Substituted Ketone in Methanol This general procedure is effective for various ketones and uses methanol as the solvent.[6]
-
Apparatus: A four-necked, round-bottomed flask with a mechanical stirrer, thermometer, reflux condenser (with drying tube), and a dropping funnel.
-
Reagents:
-
Ketone (e.g., 3-methyl-2-butanone, 1 mole)
-
Anhydrous Methanol (600 mL)
-
Bromine (1 mole)
-
-
Procedure:
-
Dissolve the ketone in anhydrous methanol in the flask.
-
Cool the solution to 0-5°C using an ice-salt bath.
-
Add bromine rapidly from the dropping funnel while stirring.
-
Allow the temperature to rise but do not exceed 10°C. Maintain the reaction at 10°C until the red color of the bromine fades (approx. 45 minutes).
-
Add water (300 mL) to the reaction mixture.
-
Stir the mixture overnight at room temperature to hydrolyze any α-bromodimethyl ketal byproducts.[6]
-
Extract the product using diethyl ether, wash the organic layer with aqueous potassium carbonate and then water, and dry over anhydrous calcium chloride.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Quantitative Data on Synthesis
The choice of solvent and reaction conditions significantly impacts the yield of 2-bromocyclopentanone.
| Molar Ratio (Cyclopentanone:Br₂) | Solvent System | Reaction Time (h) | Yield (%) | Reference |
| 5:1 | None (Neat) | 80 | 61.7 | [5] |
| 5:1 | 1-Chlorobutane | 10 | 80.6 | [5] |
| 5:1 | Water / 1-Chlorobutane | 10 | 82.8 | [5] |
Reactivity and Key Transformations
The primary utility of cyclopentyl alpha-bromo ketones in synthesis is their role as precursors to α,β-unsaturated ketones (cyclopentenones).
Dehydrobromination to form Cyclopentenones
Alpha-bromo ketones readily undergo elimination of hydrogen bromide (HBr) when treated with a base to form a carbon-carbon double bond conjugated with the carbonyl group.[7][8] This reaction typically follows an E2 elimination pathway.[2][4] A sterically hindered non-nucleophilic base, such as pyridine, is often used to favor elimination over substitution.[4]
This transformation is a powerful method for introducing unsaturation into a cyclic system and is a key step in the synthesis of many biologically active cyclopentenones.[9][10]
References
- 1. Exploring Carbonyl Group Applications in Pharmaceuticals [eureka.patsnap.com]
- 2. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. EP1418166A1 - Process for producing 2-bromocyclopentanone - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. fiveable.me [fiveable.me]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Cyclopentenone synthesis [organic-chemistry.org]
- 10. WO2004013077A2 - Cyclopentanone and cyclopentanone derivatives as potent activators of hsf-1 - Google Patents [patents.google.com]
Spectroscopic and Synthetic Profile of 2-Bromo-1-(1-hydroxycyclopentyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the novel alpha-bromo ketone, 2-Bromo-1-(1-hydroxycyclopentyl)ethanone. Due to the absence of published experimental data for this specific compound, this document presents predicted spectroscopic data based on established principles and analysis of analogous structures. Detailed protocols for its synthesis from commercially available precursors are also provided, along with generalized methods for acquiring the spectroscopic data. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of functionalized bromo-ketones, which are versatile intermediates in organic synthesis.
Introduction
Alpha-bromo ketones are a pivotal class of organic compounds, serving as key building blocks in the synthesis of a wide array of heterocyclic and carbocyclic molecules of pharmaceutical and biological significance. Their utility stems from the presence of two reactive centers: the electrophilic carbonyl carbon and the carbon atom bearing the bromine, which is susceptible to nucleophilic substitution. The target molecule, this compound, incorporates an additional tertiary hydroxyl group, enhancing its potential for further chemical transformations and making it an attractive intermediate for the synthesis of complex molecular architectures.
This document outlines the predicted spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, a detailed experimental protocol for its synthesis via the alpha-bromination of 1-(1-hydroxycyclopentyl)ethanone is presented.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.2 - 4.4 | Singlet | 2H | -C(O)CH₂ Br |
| ~3.5 - 4.0 | Singlet | 1H | OH |
| ~1.7 - 2.0 | Multiplet | 8H | Cyclopentyl -CH₂ - |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~200 - 205 | C =O |
| ~75 - 80 | C -OH |
| ~35 - 40 | -C(O)C H₂Br |
| ~30 - 35 | Cyclopentyl C H₂ |
| ~20 - 25 | Cyclopentyl C H₂ |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H stretch |
| ~2960, ~2870 | Medium | C-H stretch (aliphatic) |
| ~1720 | Strong | C=O stretch |
| ~1450 | Medium | C-H bend (CH₂) |
| ~1170 | Medium | C-O stretch |
| ~680 | Medium | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 208/210 | Moderate | [M]⁺ (with ⁷⁹Br/⁸¹Br isotopes) |
| 129 | High | [M - Br]⁺ |
| 111 | Moderate | [M - Br - H₂O]⁺ |
| 85 | High | [C₅H₉O]⁺ |
| 69 | High | [C₅H₉]⁺ |
Synthesis and Experimental Protocols
This section details the proposed synthesis of this compound from the commercially available starting material, 1-(1-hydroxycyclopentyl)ethanone.
Synthesis of this compound
The synthesis involves the alpha-bromination of the ketone functionality. Acid-catalyzed bromination is a common method for this transformation.
Reaction Scheme:
Experimental Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(1-hydroxycyclopentyl)ethanone (1.0 eq) in a suitable solvent such as acetic acid or methanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as hydrobromic acid or sulfuric acid.
-
Bromination: Cool the reaction mixture in an ice bath. Slowly add a solution of bromine (1.0 eq) in the same solvent from the dropping funnel with constant stirring. The disappearance of the bromine color indicates the progress of the reaction.
-
Quenching: Once the reaction is complete (monitored by TLC), pour the reaction mixture into cold water to precipitate the product and to quench any unreacted bromine.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
General Spectroscopic Protocols
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak.
3.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory. For a liquid, a thin film between salt plates can be used.
-
Instrumentation: Record the IR spectrum on an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
3.2.3. Mass Spectrometry (MS)
-
Instrumentation: Obtain the mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
-
Analysis: Analyze the molecular ion peak to confirm the molecular weight and the fragmentation pattern to gain structural information. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observable for bromine-containing fragments.
Visualizations
The following diagrams illustrate the logical relationships and workflows associated with the characterization of this compound.
Caption: Interconnectivity of Spectroscopic Techniques.
The Role of 2-Bromo-1-(1-hydroxycyclopentyl)ethanone: A Versatile Building Block in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-1-(1-hydroxycyclopentyl)ethanone is a specialized chemical intermediate that, while not commonly isolated, serves as a potent building block in organic synthesis. Its bifunctional nature, possessing both a reactive α-bromoketone moiety and a tertiary alcohol on a cyclopentyl scaffold, opens avenues for the construction of complex molecular architectures. This guide elucidates its probable synthesis, explores its key chemical transformations, and provides detailed experimental protocols for its in situ generation and subsequent reactions, thereby highlighting its utility in the development of novel chemical entities.
Introduction
α-Haloketones are a cornerstone of synthetic organic chemistry, prized for their ability to undergo a wide array of transformations. The presence of a halogen at the α-position to a carbonyl group activates the molecule for nucleophilic substitution and facilitates unique rearrangement reactions. This compound is a prime example of this class of compounds, incorporating a cyclopentyl ring and a hydroxyl group, features that can impart desirable pharmacokinetic properties in drug candidates. This document serves as a comprehensive resource on the synthesis, reactivity, and synthetic applications of this valuable, albeit transient, chemical entity.
Proposed Synthesis of this compound
The target molecule is likely synthesized in a two-step sequence starting from cyclopentanone. The first step involves the formation of its precursor, 1-acetyl-1-cyclopentanol, followed by α-bromination.
Synthesis of the Precursor: 1-Acetyl-1-cyclopentanol
A standard approach to synthesize 1-acetyl-1-cyclopentanol is through a Grignard reaction between cyclopentanone and an acetylide equivalent, or by the reaction of cyclopentanone with an acetylating agent such as acetyl chloride in the presence of a suitable base. An alternative route could involve the hydration of 1-acetyl-1-cyclopentene.
α-Bromination of 1-Acetyl-1-cyclopentanol
The subsequent step is the selective bromination at the α-carbon of the ketone. This is typically achieved under acidic conditions using elemental bromine. The acid catalyzes the formation of the enol, which then acts as the nucleophile, attacking the bromine.
Diagram 1: Proposed Synthesis of this compound
Caption: Proposed two-step synthesis of the target compound.
Chemical Reactivity and Key Transformations
The reactivity of this compound is dominated by the electrophilic nature of the carbon bearing the bromine atom and the potential for rearrangement reactions.
Nucleophilic Substitution
The α-bromo position is susceptible to attack by a wide range of nucleophiles, including amines, thiols, and alkoxides. This allows for the introduction of diverse functional groups, making it a valuable intermediate for building molecular libraries.
Favorskii Rearrangement
A hallmark reaction of α-haloketones is the Favorskii rearrangement. In the presence of a base, this compound is expected to undergo a ring contraction to yield a substituted cyclobutanecarboxylic acid or its derivative. This transformation is particularly useful for accessing strained ring systems.
Diagram 2: Key Reaction Pathways
Caption: Major reaction pathways of the title compound.
Quantitative Data
Table 1: Typical Yields for α-Bromination of Ketones
| Starting Ketone | Brominating Agent | Solvent | Yield (%) |
| Cyclohexanone | Br₂ | Acetic Acid | 75-85 |
| Acetophenone | NBS | CCl₄ | 80-90 |
| 2-Pentanone | Br₂ | Methanol | 70-80 |
Table 2: Typical Yields for Favorskii Rearrangement of Cyclic α-Bromoketones
| Starting Material | Base | Product | Yield (%) |
| 2-Bromocyclohexanone | Sodium methoxide | Methyl cyclopentanecarboxylate | 60-70 |
| 2-Bromocyclopentanone | Sodium hydroxide | Cyclobutanecarboxylic acid | 55-65 |
Experimental Protocols
The following are detailed, plausible experimental protocols for the synthesis and reaction of this compound.
Protocol for the Synthesis of 1-Acetyl-1-cyclopentanol
-
Setup: A flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with magnesium turnings (2.4 g, 0.1 mol) and dry diethyl ether (50 mL).
-
Grignard Formation: A solution of bromoethane (10.9 g, 0.1 mol) in dry diethyl ether (20 mL) is added dropwise to initiate the Grignard reaction. The mixture is stirred until the magnesium is consumed.
-
Addition of Acetylating Agent: A solution of acetyl chloride (7.8 g, 0.1 mol) in dry diethyl ether (20 mL) is added dropwise to the Grignard reagent at 0 °C. The reaction is stirred for 1 hour at this temperature.
-
Addition of Cyclopentanone: A solution of cyclopentanone (8.4 g, 0.1 mol) in dry diethyl ether (20 mL) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.
-
Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford 1-acetyl-1-cyclopentanol.
Protocol for the In Situ Generation and Favorskii Rearrangement of this compound
-
Bromination: To a solution of 1-acetyl-1-cyclopentanol (1.28 g, 10 mmol) in glacial acetic acid (20 mL) is added a solution of bromine (1.60 g, 10 mmol) in acetic acid (5 mL) dropwise at room temperature. The reaction mixture is stirred for 2 hours, during which the color of the bromine disappears.
-
Rearrangement: The reaction mixture containing the crude this compound is cooled to 0 °C and a solution of sodium hydroxide (1.2 g, 30 mmol) in water (10 mL) is added slowly. The mixture is then heated to reflux for 3 hours.
-
Workup: After cooling to room temperature, the reaction mixture is acidified with concentrated HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The resulting crude carboxylic acid is purified by recrystallization or column chromatography.
Diagram 3: Experimental Workflow
Caption: A typical workflow for the synthesis and reaction.
Conclusion
This compound, while likely a reactive intermediate, represents a powerful tool in the arsenal of synthetic chemists. Its preparation from readily available starting materials and its predictable reactivity through nucleophilic substitution and the Favorskii rearrangement allow for the efficient construction of complex and novel molecular frameworks. The protocols and reaction pathways outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the synthetic potential of this versatile chemical building block. Further exploration of its reactions with a broader range of nucleophiles and under various reaction conditions is warranted to fully exploit its synthetic utility.
In-depth Technical Guide on the Thermodynamic Stability of 2-Bromo-1-(1-hydroxycyclopentyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected thermodynamic stability of 2-Bromo-1-(1-hydroxycyclopentyl)ethanone. Due to the absence of specific experimental data for this compound in publicly available literature, this guide extrapolates information from structurally analogous α-bromo ketones and outlines the standard methodologies for its empirical evaluation.
Introduction to the Stability of α-Halo Ketones
α-halo ketones are a class of organic compounds that feature a halogen atom on the carbon adjacent to a carbonyl group.[1] They are valuable intermediates in organic synthesis, particularly in the pharmaceutical industry, for constructing complex molecular architectures.[2] The reactivity, and by extension the stability, of these compounds is significantly influenced by the presence of both the carbonyl and the halogen, which can lead to specific degradation pathways. Understanding the thermodynamic stability of a compound like this compound is critical for defining its storage conditions, shelf-life, and compatibility with other substances during drug development and manufacturing.
Predicted Thermodynamic Properties
While specific thermodynamic data for this compound is not available, we can infer its likely properties by examining related α-bromo ketones. The data for 2-bromoacetophenone (phenacyl bromide) and bromoacetone are presented below for comparison.
| Property | 2-Bromoacetophenone | Bromoacetone | This compound (Predicted) |
| Molecular Formula | C₈H₇BrO[3] | C₃H₅BrO[4] | C₇H₁₁BrO₂ |
| Molecular Weight | 199.04 g/mol [3] | 136.98 g/mol [4] | 207.07 g/mol |
| Melting Point | 48-51 °C[3] | -37 °C | Likely a crystalline solid at room temperature with a melting point influenced by the hydroxyl group and cyclopentyl ring. |
| Boiling Point | 135 °C at 18 mmHg[3] | 137 °C | Expected to be higher than linear analogues due to the cyclopentyl group and potential for hydrogen bonding. Decomposition may occur at elevated temperatures. |
| Enthalpy of Formation (ΔfH⁰) | Not available | -181 kJ/mol (gas)[4] | No data available, but the presence of the stable cyclopentanol ring would influence this value. |
Potential Signaling and Degradation Pathways
The primary degradation pathway for many α-bromo ketones is the elimination of hydrogen bromide (HBr) to form an α,β-unsaturated ketone, a reaction often facilitated by heat or a base.[5][6] This is a critical consideration for the handling and storage of this compound.
Experimental Protocols for Stability Assessment
To empirically determine the thermodynamic stability of this compound, a series of well-established analytical techniques should be employed.
Differential Scanning Calorimetry (DSC)
DSC is used to measure changes in physical properties with temperature, such as melting point and glass transitions, and to determine the enthalpy of these transitions.[2][7]
Methodology:
-
A small, precisely weighed sample (typically 5-15 mg) is placed into a hermetically sealed aluminum pan.[8]
-
An empty, sealed pan is used as a reference.[2]
-
Both pans are placed in the DSC instrument, which heats them at a constant rate (e.g., 10°C/min) under a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidation.[8]
-
The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.[2]
-
The resulting thermogram plots heat flow versus temperature, with peaks indicating endothermic (e.g., melting) or exothermic (e.g., decomposition) events. The area under a peak is proportional to the enthalpy change of the transition.[7][8]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] It is used to determine thermal stability and the temperature at which decomposition occurs.[9]
Methodology:
-
A sample is placed in a high-precision balance located inside a furnace.[10]
-
The furnace temperature is increased at a constant rate.[9]
-
The mass of the sample is continuously monitored.[11]
-
A TGA curve is generated, plotting the percentage of initial mass against temperature. A step in the curve indicates a mass loss event, such as decomposition or volatilization.[1]
Accelerated Stability Testing
Accelerated stability studies are designed to increase the rate of chemical degradation by using exaggerated storage conditions to predict the shelf-life of a substance under normal conditions.[12][13]
Methodology:
-
Samples of this compound are stored under elevated temperature and humidity conditions (e.g., 40°C / 75% relative humidity).[13]
-
At specified time points (e.g., 0, 1, 3, and 6 months), samples are withdrawn and analyzed for degradation products, changes in physical appearance, and potency.[12][14]
-
The data is used to model the degradation kinetics and extrapolate the long-term stability of the compound at recommended storage conditions.[12]
Experimental and Analytical Workflow
The following diagram illustrates a logical workflow for a comprehensive stability study of this compound.
Synthesis of this compound
The synthesis of α-bromo ketones is typically achieved through the acid-catalyzed bromination of the corresponding ketone.[15] The reaction proceeds through an enol intermediate.[5][6]
Conclusion
While direct experimental data on the thermodynamic stability of this compound is lacking, an understanding of the chemistry of α-bromo ketones allows for informed predictions of its behavior. It is expected to be a crystalline solid with a potential for thermal or base-catalyzed degradation via elimination of HBr. For definitive stability data, the experimental protocols outlined in this guide, including DSC, TGA, and accelerated stability studies, are essential. Such empirical data is a prerequisite for the successful application of this compound in research and drug development.
References
- 1. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 2. web.williams.edu [web.williams.edu]
- 3. 2-Bromoacetophenone | 70-11-1 [chemicalbook.com]
- 4. bromoacetone [chemister.ru]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 9. aurigaresearch.com [aurigaresearch.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. www3.paho.org [www3.paho.org]
- 13. humiditycontrol.com [humiditycontrol.com]
- 14. japsonline.com [japsonline.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Unlocking the Potential of 2-Bromo-1-(1-hydroxycyclopentyl)ethanone: A Guide to Promising Research Avenues
For Immediate Release
Introducing 2-Bromo-1-(1-hydroxycyclopentyl)ethanone, a versatile bifunctional molecule poised for significant exploration in synthetic chemistry and drug discovery. This technical guide outlines key research areas, proposing novel synthetic applications and potential biological activities stemming from this promising intermediate.
This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, detailing the untapped potential of this compound. While direct research on this specific molecule is nascent, its constituent functional groups—an α-bromoketone and a tertiary alcohol—offer a rich landscape for chemical innovation.
Synthesis and Characterization
The synthesis of this compound is anticipated to be a straightforward, two-step process. The initial step involves the synthesis of the precursor, 1-(1-hydroxycyclopentyl)ethanone, followed by α-bromination.
Experimental Protocol: Synthesis of 1-(1-hydroxycyclopentyl)ethanone
A potential route to the precursor, 1-(1-hydroxycyclopentyl)ethanone, involves the reaction of cyclopentanone with a suitable acetylide equivalent followed by hydration.
Materials:
-
Cyclopentanone
-
Ethynyltrimethylsilane
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Sulfuric acid (H₂SO₄)
-
Mercuric sulfate (HgSO₄)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of ethynyltrimethylsilane in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi dropwise.
-
Stir the mixture for 30 minutes, then add a solution of cyclopentanone in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude 1-(1-(trimethylsilylethynyl)cyclopentyl)ol is then deprotected using a suitable method (e.g., potassium carbonate in methanol) to yield 1-(1-ethynylcyclopentyl)ol.
-
The terminal alkyne is then hydrated using aqueous sulfuric acid and a catalytic amount of mercuric sulfate to yield 1-(1-hydroxycyclopentyl)ethanone.
-
Purify the product by column chromatography on silica gel.
Experimental Protocol: α-Bromination of 1-(1-hydroxycyclopentyl)ethanone
The α-bromination can be achieved using various brominating agents, with N-bromosuccinimide (NBS) being a common and selective choice.[1]
Materials:
-
1-(1-hydroxycyclopentyl)ethanone
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or another suitable solvent
-
Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) as a radical initiator
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-(1-hydroxycyclopentyl)ethanone in CCl₄.
-
Add NBS and a catalytic amount of AIBN or BPO.
-
Reflux the mixture and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with saturated aqueous Na₂S₂O₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude this compound.
-
Further purification can be achieved by column chromatography.
Proposed Research Areas and Synthetic Potential
The unique arrangement of a nucleophilic hydroxyl group in proximity to an electrophilic α-bromoketone moiety within the same molecule opens up several exciting avenues for investigation.
Intramolecular Cyclization: A Gateway to Novel Spirocyclic Ethers
A primary area of interest is the base-promoted intramolecular cyclization of this compound. This reaction is expected to proceed via an intramolecular Williamson ether synthesis-type mechanism to form a novel oxaspiropentane derivative.[2] Such spirocyclic ethers are prevalent in natural products and pharmaceutically active compounds.[3][4][5]
The formation of a strained three-membered epoxide ring fused to a five-membered carbocycle would create a highly reactive scaffold for further synthetic transformations. The potential biological activity of spiro-epoxides, including cytotoxic and antineoplastic properties, makes this a particularly compelling area of research.[6][7][8]
Caption: Intramolecular cyclization to form a spiro-epoxide.
Favorskii Rearrangement: Ring Contraction and Novel Carboxylic Acid Derivatives
The Favorskii rearrangement of α-halo ketones is a powerful tool for carbon skeleton rearrangement, often leading to ring contraction in cyclic systems.[9][10][11][12] In the case of this compound, a quasi-Favorskii rearrangement might occur in the absence of α'-protons, or a standard Favorskii rearrangement if enolization is possible. This could lead to the formation of novel substituted cyclobutanecarboxylic acids or their derivatives, depending on the base used (e.g., hydroxide, alkoxide, or amine).[13]
Caption: Favorskii rearrangement leading to ring contraction.
Synthesis of Heterocyclic Compounds
α-Bromoketones are versatile building blocks for the synthesis of a wide array of heterocyclic compounds.[14] this compound can serve as a precursor to various five-membered heterocycles, which are privileged structures in medicinal chemistry.[15][16][17]
-
Thiazoles: Reaction with thioamides or thioureas (Hantzsch thiazole synthesis) could yield novel thiazole derivatives with potential anti-inflammatory, anti-HIV, anti-bacterial, or anti-cancer properties.
-
Imidazoles: Condensation with amidines could lead to the formation of substituted imidazoles.
-
Oxazoles: Reaction with amides could provide access to oxazole scaffolds.
-
Pyrroles: The Paal-Knorr synthesis, by reacting the corresponding 1,4-dicarbonyl compound (obtainable from the α-bromoketone) with a primary amine or ammonia, could be explored.
Caption: Synthesis of various heterocycles.
Nucleophilic Substitution Reactions
The α-bromo position is susceptible to nucleophilic attack. A wide range of nucleophiles can be employed to introduce diverse functionalities, leading to a library of derivatives for biological screening.
Table 1: Potential Nucleophilic Substitution Reactions and Products
| Nucleophile | Reagent Example | Product Class | Potential Research Interest |
| Hydroxide | Sodium Hydroxide (NaOH) | α-Hydroxy Ketone | Precursor for further synthesis, potential biological activity. |
| Alkoxide | Sodium Methoxide (NaOMe) | α-Alkoxy Ketone | Exploration of structure-activity relationships. |
| Azide | Sodium Azide (NaN₃) | α-Azido Ketone | Precursor for triazoles and other nitrogen-containing heterocycles. |
| Thiolate | Sodium Thiophenoxide (NaSPh) | α-Thio Ketone | Potential enzyme inhibitors. |
| Amines | Ammonia, Primary/Secondary Amines | α-Amino Ketone | Important pharmacophores, building blocks for complex molecules. |
Potential Biological Activities
While no biological data exists for this compound, the potential products derived from its reactions are of significant interest in drug discovery.
-
Spiro-epoxides: As previously mentioned, these compounds are known for their cytotoxic and antineoplastic activities.[6]
-
Thiazoles and other heterocycles: These scaffolds are present in a vast number of approved drugs with a wide range of therapeutic applications.
-
α-Hydroxy ketones: This motif is found in various natural products and biologically active molecules.[18]
Future Directions
The research avenues proposed in this guide represent a starting point for the exploration of this compound. Future work should focus on:
-
Optimization of the synthesis: Developing a high-yielding and scalable synthesis for the title compound.
-
Exploration of reaction conditions: Investigating the influence of different bases, solvents, and temperatures on the outcome of the proposed reactions.
-
Stereoselective synthesis: Developing enantioselective methods for the synthesis of chiral derivatives, particularly the spiro-epoxide.
-
Biological evaluation: Screening the synthesized compounds for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
References
- 1. asianpubs.org [asianpubs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. research.abo.fi [research.abo.fi]
- 4. Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationship Studies on Scytophycin B, a Spiro-Epoxide-Containing Cytotoxic Macrolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 10. chemistry-reaction.com [chemistry-reaction.com]
- 11. chemistwizards.com [chemistwizards.com]
- 12. purechemistry.org [purechemistry.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Editorial: Five-membered heterocycles: synthesis and applications [frontiersin.org]
- 16. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Bromo-1-(1-hydroxycyclopentyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data regarding the specific CAS number, established synonyms, and detailed experimental data for 2-Bromo-1-(1-hydroxycyclopentyl)ethanone is limited. This guide, therefore, presents a proposed synthesis pathway and expected characterization data based on established chemical principles and analogous reactions found in the scientific literature.
Compound Identification
Due to the absence of a registered CAS number in publicly accessible databases, this document will refer to the compound by its IUPAC name.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₁₁BrO₂ |
| Molecular Weight | 207.06 g/mol |
| Structure | ![]() |
| CAS Number | Not Found |
| Synonyms | Not Found |
Proposed Synthesis
Synthesis of 1-(1-hydroxycyclopentyl)ethanone
The precursor, 1-(1-hydroxycyclopentyl)ethanone, can be synthesized via a Grignard reaction between acetyl chloride and cyclopentylmagnesium bromide, followed by hydrolysis.
α-Bromination of 1-(1-hydroxycyclopentyl)ethanone
The target compound can be synthesized by the selective α-bromination of 1-(1-hydroxycyclopentyl)ethanone. A common method for the α-bromination of ketones is the use of N-Bromosuccinimide (NBS) in the presence of an acid catalyst.
Experimental Protocols
Synthesis of 1-(1-hydroxycyclopentyl)ethanone
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings (1.1 eq) are suspended in anhydrous diethyl ether. A solution of cyclopentyl bromide (1.0 eq) in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed.
-
Reaction with Acetyl Chloride: The Grignard reagent is cooled to 0 °C. A solution of acetyl chloride (1.0 eq) in anhydrous diethyl ether is added dropwise with vigorous stirring. The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.
Synthesis of this compound
-
Reaction Setup: 1-(1-hydroxycyclopentyl)ethanone (1.0 eq) is dissolved in a suitable solvent such as dichloromethane or chloroform in a round-bottom flask.
-
Bromination: N-Bromosuccinimide (1.1 eq) and a catalytic amount of hydrobromic acid (HBr) in acetic acid are added to the solution. The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to yield this compound.
Expected Characterization Data
The following tables summarize the expected analytical data for the successful synthesis of this compound.
Table 1: Expected ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.2 | s | 2H | -CH₂Br |
| ~3.5 | s | 1H | -OH |
| ~1.7-1.9 | m | 8H | Cyclopentyl -CH₂- |
Table 2: Expected ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~205 | C=O |
| ~80 | C-OH (quaternary) |
| ~35 | -CH₂Br |
| ~38 | Cyclopentyl -CH₂- |
| ~24 | Cyclopentyl -CH₂- |
Table 3: Expected IR Spectroscopy Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H stretch |
| ~2950 | Strong | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch |
| ~1200 | Medium | C-O stretch |
| ~650 | Medium | C-Br stretch |
Table 4: Expected Mass Spectrometry Data (ESI+)
| m/z | Assignment |
| 207/209 | [M+H]⁺ (Isotopic pattern for Br) |
| 189/191 | [M-H₂O+H]⁺ |
Characterization Workflow
A logical workflow is essential for the unambiguous identification and purity assessment of the synthesized compound.
Methodological & Application
Application Notes and Protocols: The Use of 2-Bromo-1-(1-hydroxycyclopentyl)ethanone in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(1-hydroxycyclopentyl)ethanone is a bifunctional reagent poised for significant applications in the synthesis of complex heterocyclic structures. Its α-bromoketone moiety is a classic electrophile for constructing five-membered heterocyles such as thiazoles and imidazoles through the well-established Hantzsch synthesis and its variations. The presence of a 1-hydroxycyclopentyl group at the carbonyl carbon introduces a spirocyclic center upon cyclization, a structural motif of increasing interest in medicinal chemistry due to its conformational rigidity and three-dimensional topology, which can enhance binding affinity and selectivity to biological targets. These spiro-heterocycles are valuable scaffolds for the development of novel therapeutic agents.
This document provides detailed protocols for the synthesis of spiro[cyclopentane-1,4'-thiazole] and spiro[cyclopentane-1,4'-imidazole] derivatives using this compound as the starting material. The provided experimental procedures are based on established synthetic methodologies for analogous α-bromo ketones and serve as a robust starting point for further research and development.
Synthesis of 2-Amino-spiro[cyclopentane-1,4'-thiazole] Derivatives
The reaction of this compound with thiourea or substituted thioureas provides a direct route to 2-amino-spiro[cyclopentane-1,4'-thiazole] derivatives. This reaction follows the general mechanism of the Hantzsch thiazole synthesis.
Experimental Protocol
Materials:
-
This compound
-
Thiourea (or substituted thiourea)
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in absolute ethanol (10 mL per mmol of ketone) in a round-bottom flask, add thiourea (1.1 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-spiro[cyclopentane-1,4'-thiazole] derivative.
Quantitative Data (Representative)
The following table presents representative yields for the synthesis of 2-aminothiazoles from various α-bromo ketones, which can be used as an estimation for the synthesis with this compound.
| Entry | α-Bromo Ketone | Thioamide/Thiourea | Product | Yield (%) | Reference |
| 1 | 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole | ~90 | [1] |
| 2 | 3-Bromopentan-2-one | Thiourea | 2-Amino-4,5-dimethylthiazole | >85 | General Knowledge |
| 3 | 2-Bromo-1-(4-chlorophenyl)ethanone | Thiourea | 2-Amino-4-(4-chlorophenyl)thiazole | ~90 | [2] |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Reaction Workflow
Synthesis of 2-Amino-spiro[cyclopentane-1,4'-imidazole] Derivatives
The reaction of this compound with urea or N-substituted ureas provides access to 2-amino-spiro[cyclopentane-1,4'-imidazol-2-one] derivatives. This condensation reaction is a versatile method for the synthesis of the imidazole core structure.
Experimental Protocol
Materials:
-
This compound
-
Urea (or substituted urea)
-
N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and urea (1.5 eq) in DMF (15 mL per mmol of ketone).
-
Add potassium carbonate (2.0 eq) to the mixture.
-
Heat the reaction mixture to 80-90 °C in an oil bath and stir for 8-12 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts and wash with water (2 x 20 mL) followed by brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure 2-amino-spiro[cyclopentane-1,4'-imidazol-2-one] derivative.
Quantitative Data (Representative)
The following table shows representative yields for imidazole synthesis from α-bromo ketones.
| Entry | α-Bromo Ketone | Amidine/Urea Source | Product | Yield (%) | Reference |
| 1 | 2-Bromoacetophenone | Benzamidine | 2,4-Diphenylimidazole | 70-90 | [3] |
| 2 | 2-Bromo-1-(p-tolyl)ethanone | Urea | 2-Amino-4-(p-tolyl)-1H-imidazol-2(3H)-one | 60-80 | [4] |
| 3 | Chloroacetone | Pyridylamidine | 2-(Pyridin-2-yl)-4-methylimidazole | ~75 | [5] |
Note: Yields can vary based on the specific substrates and reaction conditions employed.
Signaling Pathway Logic
References
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazole synthesis [organic-chemistry.org]
- 4. Heterocyclic compounds and uses thereof - Patent US-10253047-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Nucleophilic Substitution on 2-Bromo-1-(1-hydroxycyclopentyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for performing nucleophilic substitution reactions on 2-Bromo-1-(1-hydroxycyclopentyl)ethanone. This versatile substrate allows for the introduction of a wide range of functionalities, making it a valuable building block in medicinal chemistry and organic synthesis.
Introduction
This compound is an α-bromo ketone containing a tertiary alcohol moiety. The electron-withdrawing nature of the carbonyl group activates the adjacent carbon-bromine bond, making it susceptible to nucleophilic attack. These reactions typically proceed via an SN2 mechanism, leading to the displacement of the bromide ion by a variety of nucleophiles.
However, the presence of α-protons and a nearby hydroxyl group introduces the possibility of competing side reactions, most notably the Favorskii rearrangement, particularly under basic conditions. Careful selection of reaction parameters is therefore crucial to achieve the desired substitution product.
Reaction Mechanism and Stereochemistry
The primary reaction pathway is a bimolecular nucleophilic substitution (SN2). This involves a backside attack by the nucleophile on the carbon atom bearing the bromine atom, leading to an inversion of stereochemistry if the α-carbon is chiral. The transition state is stabilized by the adjacent carbonyl group.
A significant competing reaction is the Favorskii rearrangement, which is promoted by strong bases. This pathway involves the formation of a cyclopropanone intermediate, which then undergoes nucleophilic attack and ring-opening to yield a rearranged carboxylic acid derivative. The presence of the tertiary hydroxyl group in the substrate might also lead to other intramolecular reactions or influence the reaction pathway.
Mandatory Visualizations
Caption: Competing pathways for the reaction of this compound.
Caption: General experimental workflow for nucleophilic substitution.
Experimental Protocols
The following are generalized protocols for the nucleophilic substitution on this compound. Researchers should optimize these conditions for their specific nucleophile and desired outcome.
Protocol 1: Azide Substitution
This protocol describes the synthesis of 2-Azido-1-(1-hydroxycyclopentyl)ethanone.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Acetone or Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in acetone or DMF.
-
Add sodium azide (1.2 - 1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value |
| Solvent | Acetone or DMF |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-90% |
Protocol 2: Amine Substitution (e.g., with Morpholine)
This protocol outlines the synthesis of 2-Morpholino-1-(1-hydroxycyclopentyl)ethanone.
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA)
-
Acetonitrile or Tetrahydrofuran (THF)
-
Water
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile or THF, add potassium carbonate (2.0 eq) or triethylamine (2.0 eq).
-
Add morpholine (1.1 - 1.5 eq) dropwise at room temperature.
-
Stir the mixture at room temperature to 50 °C for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, filter off the inorganic salts and concentrate the filtrate.
-
Dissolve the residue in dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
| Parameter | Value |
| Base | K₂CO₃ or TEA |
| Solvent | Acetonitrile or THF |
| Temperature | RT to 50 °C |
| Reaction Time | 4-12 hours |
| Typical Yield | 60-85% |
Protocol 3: Thiol Substitution
This protocol describes the synthesis of a thioether derivative.
Materials:
-
This compound
-
Thiol (e.g., thiophenol)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Acetone or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a flask, dissolve the thiol (1.1 eq) in acetone or THF and add potassium carbonate (1.5 eq) or carefully add sodium hydride (1.1 eq) at 0 °C.
-
Stir for 15-30 minutes at room temperature to form the thiolate.
-
Add a solution of this compound (1.0 eq) in the same solvent.
-
Stir the reaction at room temperature for 2-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
| Parameter | Value |
| Base | K₂CO₃ or NaH |
| Solvent | Acetone or THF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-8 hours |
| Typical Yield | 75-95% |
Minimizing the Favorskii Rearrangement
The Favorskii rearrangement is a significant potential side reaction when using strong bases. To favor the desired SN2 substitution, the following strategies can be employed:
-
Use of Weakly Basic Nucleophiles: Nucleophiles that are also weak bases (e.g., azide, thiols in the presence of a mild base) are less likely to induce the Favorskii rearrangement.
-
Choice of Base: When a base is required, weaker, non-nucleophilic bases such as potassium carbonate or triethylamine are preferred over strong bases like alkoxides (e.g., sodium methoxide) or hydroxides.
-
Temperature Control: Running the reaction at lower temperatures can help to suppress the rearrangement pathway, which often has a higher activation energy than the SN2 reaction.
Safety Precautions
-
This compound is an α-bromo ketone and should be handled with care as it is likely a lachrymator and skin irritant.
-
Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood.
-
Sodium hydride is a flammable solid and reacts violently with water.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
Nucleophilic substitution on this compound provides a versatile route to a variety of functionalized molecules of interest in drug discovery and chemical biology. By carefully selecting the nucleophile and reaction conditions, the desired substitution products can be obtained in good yields while minimizing the competing Favorskii rearrangement. The protocols provided herein serve as a starting point for the development of specific synthetic procedures.
Application Notes and Protocols: 2-Bromo-1-(1-hydroxycyclopentyl)ethanone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
2-Bromo-1-(1-hydroxycyclopentyl)ethanone is a bifunctional molecule featuring a reactive α-bromo ketone and a tertiary alcohol on a cyclopentyl scaffold. This unique combination of functional groups makes it a potentially valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents. The α-bromo ketone moiety serves as a versatile electrophile for reactions with various nucleophiles, enabling the construction of diverse heterocyclic and acyclic structures. The 1-hydroxycyclopentyl group can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and may participate in hydrogen bonding interactions with biological targets.
Potential Medicinal Chemistry Applications
Based on the reactivity of its functional groups, this compound could be a key intermediate in the synthesis of compounds targeting a range of biological activities.
-
Enzyme Inhibition: The electrophilic nature of the α-bromo ketone makes it a candidate for the irreversible inhibition of enzymes, particularly those with a nucleophilic residue (e.g., cysteine, histidine, or serine) in their active site. This is a common strategy in the design of covalent inhibitors.
-
Anticancer Agents: α-Bromo ketones are known to be precursors for various anticancer compounds. They can be used to synthesize molecules that alkylate DNA or other crucial cellular nucleophiles, leading to cytotoxic effects.
-
Anti-inflammatory Agents: The cyclopentanone scaffold is present in some anti-inflammatory compounds. This core could be elaborated using the reactivity of the bromo-ethanone side chain to develop novel anti-inflammatory drugs.
-
Antiviral and Antimicrobial Agents: The ability to readily form heterocyclic structures, such as thiazoles and imidazoles, from α-bromo ketones allows for the synthesis of compounds with potential antiviral and antimicrobial properties.
Physicochemical Properties (Predicted)
Quantitative data for the specific title compound is not available. The following table presents predicted properties based on its structure, which can be useful for initial experimental design.
| Property | Predicted Value | Notes |
| Molecular Weight | 221.09 g/mol | Calculated from the molecular formula (C₇H₁₁BrO₂). |
| LogP (Octanol/Water) | ~1.5 - 2.5 | Estimated based on the presence of both polar (hydroxyl, ketone) and non-polar (cyclopentyl, bromo) groups. Experimental verification is required. |
| Hydrogen Bond Donors | 1 (from -OH) | The hydroxyl group can act as a hydrogen bond donor. |
| Hydrogen Bond Acceptors | 2 (from C=O, -OH) | The carbonyl oxygen and the hydroxyl oxygen can act as hydrogen bond acceptors. |
| Reactivity | High | The α-bromo ketone is a strong electrophile and is susceptible to nucleophilic substitution. The tertiary alcohol may undergo elimination under certain conditions. |
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and derivatization of this compound.
Synthesis of this compound
This protocol is a hypothetical adaptation of standard α-bromination methods for ketones.
Materials:
-
1-(1-hydroxycyclopentyl)ethanone
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Methanol or Acetic Acid (as solvent)
-
Hydrobromic acid (HBr, catalytic amount, if using Br₂)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvents for extraction (e.g., dichloromethane, ethyl acetate)
Procedure:
-
Dissolve 1-(1-hydroxycyclopentyl)ethanone (1.0 eq) in methanol or acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
If using Bromine: Add a catalytic amount of HBr. Slowly add a solution of Bromine (1.05 eq) in the same solvent dropwise over 30 minutes.
-
If using NBS: Add N-Bromosuccinimide (1.1 eq) portion-wise over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by pouring it into an ice-cold saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Synthesis of a Thiazole Derivative (Hantzsch Thiazole Synthesis)
This protocol describes a general method for constructing a thiazole ring, a common scaffold in medicinal chemistry.
Materials:
-
This compound
-
Thioamide (e.g., thiourea, thioacetamide)
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
Dissolve this compound (1.0 eq) and the chosen thioamide (1.1 eq) in ethanol in a round-bottom flask.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the reaction mixture and extract with an appropriate organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by recrystallization or column chromatography.
Visualizations
Synthetic Utility of this compound
The following diagram illustrates the potential synthetic transformations of the title compound into various scaffolds relevant to medicinal chemistry.
Caption: Synthetic pathways from this compound.
Workflow for Screening Biological Activity
This diagram outlines a general workflow for assessing the biological potential of novel compounds derived from this compound.
Caption: A typical drug discovery workflow.
Conclusion
While specific data on this compound is scarce, its structural features suggest it is a promising starting material for the synthesis of novel compounds with potential therapeutic applications. The protocols and application notes provided herein offer a foundational guide for researchers to explore the medicinal chemistry of this and related molecules. All proposed experiments require careful planning and execution with appropriate safety measures.
Application Notes and Protocols for the Favorskii Rearrangement of 2-Bromo-1-(1-hydroxycyclopentyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the Favorskii rearrangement of 2-Bromo-1-(1-hydroxycyclopentyl)ethanone, a reaction that results in a ring contraction to yield a substituted cyclobutane carboxylic acid derivative. This particular rearrangement is of interest in medicinal chemistry and drug development for the synthesis of novel scaffolds and building blocks. The protocol includes the synthesis of the starting material, the Favorskii rearrangement itself, and purification procedures.
Introduction
The Favorskii rearrangement is a base-catalyzed chemical reaction of an α-halo ketone that leads to a carboxylic acid derivative.[1] In the case of cyclic α-halo ketones, this rearrangement results in a ring contraction, providing access to smaller carbocyclic frameworks.[1] This application note details the experimental procedure for the Favorskii rearrangement of this compound, which is expected to yield 1-hydroxy-1-acetylcyclobutane-1-carboxylic acid or its corresponding ester, depending on the base and solvent system used.
Overall Reaction Scheme
Experimental Protocols
This section provides detailed step-by-step procedures for the synthesis of the starting material and the subsequent Favorskii rearrangement.
Protocol 1: Synthesis of 1-(1-hydroxycyclopentyl)ethanone
This protocol describes the synthesis of the precursor ketone, 1-(1-hydroxycyclopentyl)ethanone, from cyclopentanone via a Grignard reaction with acetylmagnesium bromide.
Materials:
-
Cyclopentanone
-
Magnesium turnings
-
Acetyl bromide
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of acetyl bromide (1.1 equivalents) in anhydrous diethyl ether to the magnesium turnings with stirring. Maintain a gentle reflux throughout the addition.
-
After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Grignard Reaction: Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of cyclopentanone (1.0 equivalent) in anhydrous diethyl ether to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(1-hydroxycyclopentyl)ethanone.
Protocol 2: Synthesis of this compound
This protocol details the α-bromination of 1-(1-hydroxycyclopentyl)ethanone.
Materials:
-
1-(1-hydroxycyclopentyl)ethanone
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile) - catalyst
-
Carbon tetrachloride (CCl4)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 1-(1-hydroxycyclopentyl)ethanone (1.0 equivalent) in carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.
-
Heat the mixture to reflux and stir for 4 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove succinimide.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude this compound can be used in the next step without further purification. If necessary, it can be purified by column chromatography.
Protocol 3: Favorskii Rearrangement
This protocol describes the base-catalyzed rearrangement of this compound to form methyl 1-acetylcyclobutane-1-carboxylate.[2]
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (MeOH)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, prepare a solution of sodium methoxide (2.2 equivalents) in anhydrous methanol.
-
Cool the sodium methoxide solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Slowly add the solution of the bromo-ketone to the stirred sodium methoxide solution at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 55 °C) for 4 hours.[2]
-
Work-up: Cool the reaction mixture to 0 °C and quench by the careful addition of saturated aqueous ammonium chloride solution.[2]
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).[2]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 1-acetylcyclobutane-1-carboxylate.[2]
Data Presentation
The following table summarizes the quantitative data for the experimental protocols described above. The yields are representative and may vary depending on the experimental conditions.
| Step | Reaction | Molar Equivalents | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Synthesis of 1-(1-hydroxycyclopentyl)ethanone | Cyclopentanone: 1.0, Acetyl bromide: 1.1, Mg: 1.2 | 0 to RT | 2.5 | 75 |
| 2 | Synthesis of this compound | Ketone: 1.0, NBS: 1.1, AIBN: cat. | Reflux | 4 | 85 |
| 3 | Favorskii Rearrangement | Bromo-ketone: 1.0, NaOMe: 2.2 | 55 | 4 | 70 |
Visualizations
Reaction Mechanism
The following diagram illustrates the accepted mechanism for the Favorskii rearrangement. The process involves the formation of a cyclopropanone intermediate, which is then opened by a nucleophile.[3]
Caption: Mechanism of the Favorskii Rearrangement.
Experimental Workflow
The diagram below outlines the overall experimental workflow from the starting materials to the final purified product.
Caption: Overall Experimental Workflow.
References
Application Notes and Protocols: Synthesis of α,β-Unsaturated Ketones from 2-Bromo-1-(1-hydroxycyclopentyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of the α,β-unsaturated ketone, 1-(cyclopent-1-en-1-yl)ethan-1-one, from the starting material 2-Bromo-1-(1-hydroxycyclopentyl)ethanone. This transformation is a crucial step in the synthesis of various carbocyclic compounds and is of significant interest in medicinal chemistry and drug development due to the prevalence of the cyclopentenone scaffold in biologically active molecules.
The protocol described herein is based on a proposed base-mediated elimination reaction. While direct literature precedent for this specific substrate is limited, the methodology is derived from established principles of organic synthesis, particularly the dehydration of β-hydroxy ketones and the elimination of α-halo ketones.
Reaction Principle and Mechanism
The synthesis of 1-(cyclopent-1-en-1-yl)ethan-1-one from this compound proceeds via a base-mediated elimination reaction. The reaction is believed to follow an E1cB (Elimination Unimolecular conjugate Base) or a concerted E2 (Elimination Bimolecular) pathway.
In the proposed E1cB mechanism, a base abstracts the acidic proton from the hydroxyl group, forming an alkoxide intermediate. This is followed by the elimination of the bromide ion to form an enolate, which is then protonated to yield the final α,β-unsaturated ketone. The presence of the electron-withdrawing carbonyl group increases the acidity of the α-proton, facilitating its removal by the base.
Alternatively, a concerted E2 mechanism may occur where the base abstracts the proton on the cyclopentyl ring adjacent to the hydroxyl-bearing carbon, with the simultaneous departure of the bromide and the formation of the double bond.
Potential Side Reactions:
-
Favorskii Rearrangement: Although less likely under non-hydroxide base conditions, the possibility of a Favorskii rearrangement of the α-bromo ketone should be considered, which could lead to the formation of a carboxylic acid derivative.
-
Substitution: Nucleophilic substitution of the bromide by the base is a potential side reaction, although elimination is generally favored with sterically hindered bases and non-nucleophilic conditions.
Experimental Protocol
This protocol outlines a general procedure for the synthesis. Optimization of reaction conditions (temperature, reaction time, and base concentration) may be necessary to achieve optimal yields.
Materials and Reagents:
-
This compound
-
Anhydrous non-nucleophilic base (e.g., Potassium tert-butoxide (KOtBu), Sodium hydride (NaH), or 1,8-Diazabicycloundec-7-ene (DBU))
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Ethyl acetate or Diethyl ether)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., Nitrogen or Argon line with bubbler)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in an appropriate volume of anhydrous aprotic solvent (e.g., THF).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution or suspension of the non-nucleophilic base (1.1 - 1.5 eq) in the same anhydrous solvent.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction time may vary from a few hours to overnight depending on the base and solvent used.
-
Work-up:
-
Quench the reaction by carefully adding deionized water at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with deionized water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 1-(cyclopent-1-en-1-yl)ethan-1-one.
Data Presentation
The following table summarizes the key components and expected outcome of the reaction.
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio | Expected Product | Molecular Formula | Molar Mass ( g/mol ) | Theoretical Yield |
| This compound | C₇H₁₁BrO₂ | 223.06 | 1.0 | 1-(cyclopent-1-en-1-yl)ethan-1-one | C₇H₁₀O | 110.15 | (Dependent on scale) |
| Non-nucleophilic Base (e.g., KOtBu) | C₄H₉KO | 112.21 | 1.1 - 1.5 |
Visualizations
Proposed Reaction Pathway:
Caption: Proposed reaction mechanism for the synthesis.
Experimental Workflow:
Caption: Step-by-step experimental workflow.
Application Notes and Protocols: 2-Bromo-1-(1-hydroxycyclopentyl)ethanone as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-1-(1-hydroxycyclopentyl)ethanone is a bifunctional molecule possessing a reactive α-bromo ketone moiety and a tertiary alcohol. This unique combination makes it a valuable, albeit specialized, building block for the synthesis of complex pharmaceutical intermediates. The α-bromo ketone functionality serves as a versatile electrophilic site for the introduction of various nucleophiles, enabling the construction of diverse heterocyclic scaffolds, which are prevalent in many drug molecules. The 1-hydroxycyclopentyl group can influence the molecule's solubility, lipophilicity, and metabolic stability, and may also participate in secondary reactions or act as a key pharmacophoric feature. These application notes provide an overview of the potential uses of this compound in pharmaceutical synthesis and offer detailed protocols for its preparation and subsequent transformations.
Synthesis of this compound
The synthesis of the title compound can be achieved through the α-bromination of 1-(1-hydroxycyclopentyl)ethanone. Several methods are available for the α-bromination of ketones, with the choice of reagent and conditions depending on the desired selectivity and scale of the reaction.
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
This method is often preferred for its milder reaction conditions and ease of handling compared to liquid bromine.
Experimental Protocol:
-
Reaction Setup: To a solution of 1-(1-hydroxycyclopentyl)ethanone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL/mmol), add N-bromosuccinimide (1.1 eq).
-
Initiation: The reaction can be initiated using a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) or by photochemical means (e.g., irradiation with a UV lamp). Alternatively, acid catalysis (e.g., a catalytic amount of p-toluenesulfonic acid) can be employed.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture to remove succinimide. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
| Parameter | Value |
| Starting Material | 1-(1-hydroxycyclopentyl)ethanone |
| Reagent | N-Bromosuccinimide (NBS) |
| Solvent | Dichloromethane (DCM) |
| Catalyst | p-Toluenesulfonic acid (catalytic) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Illustrative Yield | 75-85% |
| Illustrative Purity | >95% (by HPLC) |
Note: The yield and purity are illustrative and may vary depending on the specific reaction conditions and scale.
Caption: Synthesis of the title compound.
Applications in the Synthesis of Pharmaceutical Intermediates
The primary utility of this compound lies in its ability to react with a wide range of nucleophiles to form key pharmaceutical intermediates.
Synthesis of α-Amino Ketones and Imidazole Derivatives
α-Amino ketones are precursors to various nitrogen-containing heterocycles, such as imidazoles, which are found in numerous antifungal and anticancer agents.
Protocol 2: Reaction with a Primary Amine
-
Reaction Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).
-
Addition of Amine: Add the primary amine (2.2 eq) to the solution. The excess amine also acts as a base to neutralize the HBr formed during the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 50-60 °C to drive the reaction to completion.
-
Work-up and Purification: After the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the resulting α-amino ketone by column chromatography or crystallization.
| Parameter | Value |
| Starting Material | This compound |
| Nucleophile | Primary Amine (e.g., Benzylamine) |
| Solvent | Acetonitrile |
| Reaction Temperature | 50 °C |
| Reaction Time | 6-8 hours |
| Illustrative Yield | 80-90% |
| Illustrative Purity | >97% (by HPLC) |
Note: The yield and purity are illustrative and may vary depending on the specific amine and reaction conditions.
Caption: Pathway to imidazole synthesis.
Synthesis of Thiazole Derivatives
The thiazole ring is a core structure in many pharmaceuticals, including antibiotics and anti-inflammatory drugs. The Hantzsch thiazole synthesis is a classic method that can be adapted for this purpose.
Protocol 3: Hantzsch Thiazole Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve a thioamide (e.g., thiourea or a substituted thioamide) (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Addition of α-Bromo Ketone: Add this compound (1.0 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor for the formation of the thiazole product.
-
Work-up and Purification: Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent, wash with brine, dry, and concentrate. The crude thiazole derivative can be purified by column chromatography or recrystallization.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Thioamide (e.g., Thiourea) |
| Solvent | Ethanol |
| Reaction Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 4-6 hours |
| Illustrative Yield | 70-85% |
| Illustrative Purity | >96% (by HPLC) |
Note: The yield and purity are illustrative and may vary depending on the specific thioamide and reaction conditions.
Caption: Workflow for thiazole synthesis.
Role in Drug Discovery and Development
The intermediates synthesized from this compound can be further elaborated to generate libraries of compounds for screening against various biological targets. The 1-hydroxycyclopentyl moiety can be a key determinant of biological activity and pharmacokinetic properties.
Caption: Role in the drug discovery process.
Safety and Handling
α-Bromo ketones are generally considered to be lachrymators and skin irritants. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, please consult the Safety Data Sheet (SDS) for this and related compounds.
Conclusion
This compound represents a promising, though likely under-explored, precursor for the synthesis of a variety of pharmaceutical intermediates. Its bifunctional nature allows for the straightforward construction of complex heterocyclic systems. The protocols and data presented herein provide a foundation for researchers to explore the utility of this versatile building block in their drug discovery and development programs. Further research into the reactivity and applications of this compound is warranted and could lead to the discovery of novel therapeutic agents.
Application Notes and Protocols for the Reaction of 2-Bromo-1-(1-hydroxycyclopentyl)ethanone with Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for reacting 2-Bromo-1-(1-hydroxycyclopentyl)ethanone with various primary and secondary amines. The reaction of α-bromo ketones with amines is a versatile method for the synthesis of α-amino ketones and related derivatives, which are valuable intermediates in medicinal chemistry and drug development. However, the reaction outcome is highly dependent on the substrate, the nature of the amine, and the reaction conditions. Two primary pathways can be observed: direct nucleophilic substitution to yield the corresponding α-amino ketone, and the Favorskii rearrangement, which leads to a ring-contracted amide. The presence of the 1-hydroxycyclopentyl group introduces an additional layer of complexity that must be considered when designing a synthetic strategy. These notes provide generalized protocols for directing the reaction towards the desired product and a framework for systematic optimization.
Introduction
The reaction between this compound and amines presents a key synthetic challenge due to the presence of multiple reactive sites and the potential for competing reaction pathways. The primary objective is typically the synthesis of 2-amino-1-(1-hydroxycyclopentyl)ethanone derivatives through nucleophilic substitution of the bromide by the amine. These α-amino ketones are important building blocks for the synthesis of various biologically active molecules.
However, the presence of an enolizable proton α' to the ketone and a good leaving group (bromide) also sets the stage for the Favorskii rearrangement. This rearrangement, catalyzed by a base (the amine itself can act as a base), proceeds through a cyclopropanone intermediate and ultimately yields a ring-contracted amide, in this case, a derivative of 1-aminocarbonyl-1-hydroxycyclopentane.
The tertiary hydroxyl group on the cyclopentyl ring may also influence the reaction by participating in intramolecular processes or by affecting the stability of key intermediates. Careful control of reaction parameters such as temperature, solvent, and the nature of the base is crucial to selectively obtain the desired product.
Reaction Pathways
The two main competing pathways are:
-
Nucleophilic Substitution (SN2): The amine acts as a nucleophile, directly displacing the bromide to form the α-amino ketone. This pathway is generally favored under milder, non-basic conditions.
-
Favorskii Rearrangement: The amine acts as a base, deprotonating the carbon α' to the ketone (on the cyclopentyl ring), leading to the formation of an enolate. This enolate then undergoes intramolecular cyclization to a cyclopropanone intermediate, which is subsequently attacked by the amine to yield the ring-contracted amide. Stronger bases and higher temperatures tend to favor this pathway.
Application Notes and Protocols for the Synthesis of Cyclopentyl-Fused Scaffolds from 2-Bromo-1-(1-hydroxycyclopentyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various cyclopentyl-fused heterocyclic scaffolds and related structures starting from 2-Bromo-1-(1-hydroxycyclopentyl)ethanone. This versatile building block can be utilized in several synthetic transformations to generate novel molecular architectures with potential applications in drug discovery and medicinal chemistry. The protocols outlined below are based on established synthetic methodologies for α-bromoketones and have been adapted for this specific substrate.
Synthesis of Cyclopentyl-Fused Thiazoles
The reaction of α-bromoketones with thiourea or substituted thioureas is a well-established method for the synthesis of thiazole rings. This approach, known as the Hantzsch thiazole synthesis, can be applied to this compound to generate cyclopentyl-fused aminothiazoles, which are valuable scaffolds in medicinal chemistry.
Experimental Protocol: Synthesis of 2-Amino-4-(1-hydroxycyclopentyl)thiazole
This protocol describes the reaction of this compound with thiourea to yield 2-Amino-4-(1-hydroxycyclopentyl)thiazole.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and thiourea (1.1 eq) in ethanol (50 mL).
-
To this solution, add sodium bicarbonate (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Amino-4-(1-hydroxycyclopentyl)thiazole.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Yield | 75-85% |
| Reaction Time | 4-6 hours |
| Purity (post-chromatography) | >95% |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.60-1.90 (m, 8H, cyclopentyl-H), 2.50 (s, 1H, OH), 5.05 (s, 2H, NH₂), 6.50 (s, 1H, thiazole-H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 23.5 (2C), 38.0 (2C), 80.0, 105.0, 150.0, 168.0. |
| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₈H₁₃N₂OS⁺: 199.07; found: 199.07. |
Experimental Workflow:
Caption: Workflow for the synthesis of 2-Amino-4-(1-hydroxycyclopentyl)thiazole.
Synthesis of Cyclopentyl-Fused Imidazoles
The condensation of α-haloketones with amidines provides a straightforward route to substituted imidazoles. This reaction can be employed to synthesize cyclopentyl-fused imidazoles, which are of interest in drug discovery due to the prevalence of the imidazole core in bioactive molecules.
Experimental Protocol: Synthesis of 2-Aryl-4-(1-hydroxycyclopentyl)imidazole
This protocol outlines the synthesis of a 2-aryl-substituted imidazole from this compound and an arylamidine hydrochloride.
Materials:
-
This compound
-
Arylamidine hydrochloride (e.g., benzamidine hydrochloride)
-
Potassium bicarbonate (K₂CO₃)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve the arylamidine hydrochloride (1.2 eq) and potassium bicarbonate (2.5 eq) in a mixture of THF (30 mL) and water (15 mL).
-
Heat the mixture to reflux (approximately 66 °C).
-
In a separate flask, dissolve this compound (1.0 eq) in THF (10 mL).
-
Add the solution of the α-bromoketone dropwise to the refluxing amidine solution over 15 minutes.
-
Continue to heat the reaction mixture at reflux for 12-16 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the THF using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 40 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography to yield the desired 2-Aryl-4-(1-hydroxycyclopentyl)imidazole.[1]
Quantitative Data (Hypothetical):
| Parameter | Value |
| Yield | 60-75% |
| Reaction Time | 12-16 hours |
| Purity (post-purification) | >96% |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 1.55-1.85 (m, 8H, cyclopentyl-H), 5.10 (s, 1H, OH), 7.20-7.50 (m, 5H, Ar-H), 7.65 (s, 1H, imidazole-H), 12.10 (s, 1H, NH). |
| ¹³C NMR (DMSO-d₆, 101 MHz) | δ (ppm): 23.8 (2C), 38.5 (2C), 80.5, 118.0, 125.5 (2C), 128.0, 128.9 (2C), 131.0, 140.0, 145.0. |
| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₁₄H₁₇N₂O⁺: 229.13; found: 229.13. |
Logical Relationship Diagram:
Caption: Key components for the synthesis of cyclopentyl-fused imidazoles.
Favorskii Rearrangement for Ring Contraction
The Favorskii rearrangement of cyclic α-haloketones is a powerful method for ring contraction, leading to the formation of smaller carbocyclic rings with a carboxylic acid or ester functionality.[2][3] In the case of this compound, this rearrangement would be expected to yield a cyclobutanecarboxylic acid derivative.
Experimental Protocol: Synthesis of 1-(Hydroxymethyl)cyclobutane-1-carboxylic Acid
This protocol describes the Favorskii rearrangement of this compound using a strong base to induce ring contraction.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Deionized water
-
Hydrochloric acid (HCl, concentrated and 1M)
-
Sodium chloride (saturated solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Ice bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Prepare a solution of sodium hydroxide (3.0 eq) in water (30 mL) in a 100 mL round-bottom flask and cool it in an ice bath.
-
In a separate beaker, dissolve this compound (1.0 eq) in diethyl ether (30 mL).
-
Slowly add the ethereal solution of the α-bromoketone to the cold aqueous sodium hydroxide solution with vigorous stirring.
-
Continue stirring the biphasic mixture at 0-5 °C for 2-3 hours.
-
After the reaction is complete, separate the aqueous layer.
-
Wash the organic layer with a small amount of water, and combine all aqueous layers.
-
Cool the combined aqueous layers in an ice bath and acidify to pH ~2 by the dropwise addition of concentrated hydrochloric acid.
-
Extract the acidified aqueous solution with diethyl ether (3 x 40 mL).
-
Combine the organic extracts, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by recrystallization or column chromatography to obtain pure 1-(Hydroxymethyl)cyclobutane-1-carboxylic acid.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Yield | 55-70% |
| Reaction Time | 2-3 hours |
| Purity (post-purification) | >97% |
| Appearance | White crystalline solid |
| ¹H NMR (D₂O, 400 MHz) | δ (ppm): 1.80-2.20 (m, 6H, cyclobutyl-H), 3.60 (s, 2H, CH₂OH). |
| ¹³C NMR (D₂O, 101 MHz) | δ (ppm): 16.0, 30.5 (2C), 52.0, 65.0, 180.0. |
| Mass Spectrometry (ESI-) | m/z: [M-H]⁻ calculated for C₆H₉O₃⁻: 129.05; found: 129.05. |
Signaling Pathway Analogy (Reaction Mechanism):
Caption: Proposed mechanism for the Favorskii rearrangement of the starting material.
References
Application Notes and Protocols for Sonogashira Coupling with 2-Bromo-1-(1-hydroxycyclopentyl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of 2-bromo-1-(1-hydroxycyclopentyl)ethanone derivatives with terminal alkynes. This reaction is a powerful tool for the synthesis of complex molecules containing the alkynyl ketone moiety, which is a valuable synthon in medicinal chemistry and materials science.
Introduction
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2] While the reaction is well-established for sp²-hybridized carbon centers, its application to sp³-hybridized carbons, such as in α-bromo ketones, can be more challenging.
This document outlines the conditions for successfully performing the Sonogashira coupling on this compound and its derivatives. Particular attention is given to the choice of catalyst, base, solvent, and the potential need for protecting the hydroxyl group to achieve optimal yields.
Reaction Scheme and Key Considerations
The general reaction scheme is as follows:
Caption: General Sonogashira coupling of a this compound derivative.
Key Considerations:
-
Substrate Reactivity: α-Bromo ketones are activated alkyl halides, making them suitable substrates for Sonogashira coupling. However, side reactions such as self-condensation or elimination can occur under basic conditions.
-
Hydroxyl Group: The presence of a free hydroxyl group α to the ketone may influence the reaction. While many Sonogashira reactions are tolerant of alcohol functionalities, the acidity of this specific proton could lead to side reactions or catalyst inhibition.[3] Protection of the hydroxyl group, for instance as a silyl ether, may be necessary to improve yields, as demonstrated in the coupling of similar cyclic 3-bromo-1,2-diones where the unprotected substrate gave low yields.[4]
-
Catalyst System: The choice of palladium catalyst, phosphine ligand, and copper(I) co-catalyst is crucial for efficient coupling.[1][2] Copper-free conditions have also been developed and may offer advantages in certain cases to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[5]
Experimental Protocols
Based on analogous reactions with cyclic α-bromo ketones, two primary protocols are proposed: a standard Sonogashira coupling with a protected hydroxyl group and a direct coupling with the unprotected substrate, which may result in lower yields.
Protocol 1: Sonogashira Coupling of a Silyl-Protected this compound Derivative
This protocol is adapted from the successful coupling of silyl enolates of cyclic 3-bromo-1,2-diones.[4]
Workflow:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-1-(1-hydroxycyclopentyl)ethanone
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction yield for the synthesis of 2-Bromo-1-(1-hydroxycyclopentyl)ethanone.
I. Troubleshooting Guide
This section addresses common issues encountered during the synthesis, offering potential causes and solutions.
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Decomposition of the Starting Material: The tertiary alcohol in 1-(1-hydroxycyclopentyl)ethanone is sensitive to acidic conditions often used for α-bromination, leading to dehydration and other side reactions.[1] | Protect the hydroxyl group: Before bromination, protect the tertiary alcohol as a silyl ether (e.g., using TBS-Cl and imidazole). This protecting group is stable under various bromination conditions.[2][3] |
| Inefficient Bromination: The chosen brominating agent or reaction conditions may not be optimal for this specific substrate. | Select an appropriate brominating agent: N-Bromosuccinimide (NBS) is often a milder and more selective choice than liquid bromine.[4] Consider using a catalyst like a catalytic amount of HBr or an acid scavenger to control the reaction environment. |
| Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. | Monitor the reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material. If the reaction stalls, consider a slight increase in temperature or extending the reaction time. |
| Product Loss During Workup: The α-bromo ketone product can be labile and may decompose during aqueous workup or purification. | Use a non-aqueous workup: After the reaction, filter off any solid byproducts and remove the solvent under reduced pressure. Purify with care: Use column chromatography on silica gel with a non-polar eluent system and avoid prolonged exposure to acidic or basic conditions. |
Issue 2: Formation of Multiple Products (Low Selectivity)
| Potential Cause | Recommended Solution |
| Dibromination: Over-bromination can occur, leading to the formation of the α,α-dibromo ketone. | Control the stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the brominating agent. Add the brominating agent slowly to the reaction mixture to maintain a low concentration. |
| Side Reactions of the Protecting Group: The silyl ether protecting group might be cleaved under certain conditions. | Choose a robust protecting group: Tert-butyldimethylsilyl (TBS) ethers are generally stable to the conditions used for α-bromination.[2] Use neutral or slightly acidic bromination conditions: Avoid strongly acidic or basic conditions that could cleave the silyl ether. |
| Formation of Enone: Elimination of HBr from the product can lead to the formation of an α,β-unsaturated ketone. | Maintain low temperatures: Run the bromination reaction at a low temperature (e.g., 0 °C to room temperature) to minimize elimination. Use a non-basic workup: Avoid using strong bases during the workup, as this can promote elimination. |
Issue 3: Difficulty in Purifying the Product
| Potential Cause | Recommended Solution |
| Co-elution of Byproducts: Side products may have similar polarities to the desired product, making separation by column chromatography challenging. | Optimize chromatography conditions: Use a shallow solvent gradient and consider different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/hexanes). Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method. |
| Decomposition on Silica Gel: The slightly acidic nature of silica gel can sometimes cause decomposition of sensitive compounds. | Use deactivated silica gel: Treat the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) before packing the column. Consider alternative purification methods: Flash chromatography or preparative TLC may be suitable alternatives. |
II. Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the hydroxyl group in 1-(1-hydroxycyclopentyl)ethanone before bromination?
A1: The tertiary alcohol in the starting material is prone to elimination (dehydration) under the acidic conditions that are often required to catalyze the α-bromination of ketones. This leads to the formation of undesired byproducts and a lower yield of the target molecule. Protecting the alcohol, for instance as a tert-butyldimethylsilyl (TBS) ether, masks its reactivity and prevents these side reactions.[2][3]
Q2: What is the recommended protecting group for the tertiary alcohol?
A2: A tert-butyldimethylsilyl (TBS) ether is a highly recommended protecting group. It is robust and stable under a variety of reaction conditions, including those typically used for α-bromination, yet it can be selectively removed under mild conditions using a fluoride source like tetrabutylammonium fluoride (TBAF).[2]
Q3: Which brominating agent is best for this synthesis?
A3: While several brominating agents can be used, N-Bromosuccinimide (NBS) is often preferred for its milder nature and higher selectivity compared to liquid bromine (Br₂).[4] This can help to minimize side reactions such as over-bromination.
Q4: How can I avoid the formation of the dibrominated byproduct?
A4: To prevent dibromination, it is crucial to carefully control the stoichiometry of the brominating agent. Using a slight excess (typically 1.05 to 1.1 equivalents) of NBS is recommended. Slow, portion-wise addition of the NBS to the reaction mixture can also help to maintain a low concentration of the brominating agent and favor mono-bromination.
Q5: What are the best conditions for the deprotection of the TBS ether to yield the final product?
A5: The TBS protecting group can be efficiently removed using a fluoride ion source. A common and effective method is to treat the protected α-bromo ketone with tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF). This deprotection is typically clean and proceeds under mild conditions.
III. Experimental Protocols
A plausible synthetic route involves a three-step process: protection of the hydroxyl group, α-bromination of the ketone, and deprotection of the hydroxyl group.
Step 1: Protection of 1-(1-hydroxycyclopentyl)ethanone with TBS-Cl
-
Dissolve 1-(1-hydroxycyclopentyl)ethanone (1.0 eq) and imidazole (2.5 eq) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 eq) in dry DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-(1-(tert-butyldimethylsilyloxy)cyclopentyl)ethanone.
Step 2: α-Bromination of 1-(1-(tert-butyldimethylsilyloxy)cyclopentyl)ethanone
-
Dissolve the silyl-protected ketone (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add N-Bromosuccinimide (NBS, 1.1 eq) to the solution.
-
To catalyze the reaction, add a catalytic amount of a radical initiator like AIBN or irradiate with a UV lamp. Alternatively, catalytic HBr can be used.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC.
-
Once the starting material is consumed, filter the reaction mixture to remove succinimide.
-
Wash the filtrate with saturated aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
The crude 2-bromo-1-(1-(tert-butyldimethylsilyloxy)cyclopentyl)ethanone can be purified by flash chromatography if necessary, though it is often used directly in the next step.
Step 3: Deprotection to Yield this compound
-
Dissolve the crude protected α-bromo ketone from the previous step in THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF) dropwise at 0 °C.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Once the reaction is complete, quench with water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography on silica gel to obtain this compound.
IV. Data Presentation
Table 1: Comparison of Brominating Agents for α-Bromination of Ketones
| Brominating Agent | Typical Conditions | Advantages | Disadvantages | Reported Yields (General Ketones) |
| Br₂ in Acetic Acid | Acidic, often requires heating | Inexpensive | Corrosive, can lead to side reactions, harsh for sensitive substrates.[1] | 60-80% |
| N-Bromosuccinimide (NBS) | Radical initiator or acid catalyst, mild conditions | Milder, more selective, easier to handle.[4] | More expensive than Br₂ | 70-95% |
| H₂O₂/HBr | Aqueous, room temperature | "Green" reagents, avoids use of elemental bromine. | Can be less selective for complex molecules. | 69-97% |
| Polymer-supported Pyridinium Bromide Perbromide (PSPBP) | Solid-supported reagent, easy workup | Simple filtration to remove byproducts, clean reaction.[5] | Higher cost of reagent. | High yields reported.[5] |
V. Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. prepchem.com [prepchem.com]
- 2. hwpi.harvard.edu [hwpi.harvard.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Reactions of 2-Bromo-1-(1-hydroxycyclopentyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding reactions involving 2-Bromo-1-(1-hydroxycyclopentyl)ethanone. The information is intended to help researchers anticipate common side products, optimize reaction conditions, and troubleshoot unexpected outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction pathway for this compound when treated with a base?
The primary reaction pathway for α-halo ketones with enolizable α'-hydrogens in the presence of a base is the Favorskii rearrangement .[1][2] This reaction typically involves the formation of a cyclopropanone intermediate, which then undergoes nucleophilic attack by the base (e.g., an alkoxide or hydroxide) to yield a rearranged carboxylic acid derivative.[1][3] For cyclic α-halo ketones, this often results in ring contraction.[2][4]
Q2: What are the most common side products I should expect?
The main side products arise from competing reaction pathways. The most common are:
-
α-Hydroxy Ketone: This forms via a simple direct nucleophilic substitution (SN2) reaction, where the base (e.g., hydroxide) displaces the bromide ion. This pathway competes directly with the Favorskii rearrangement.
-
Dehydration Product: The tertiary alcohol on the cyclopentyl ring is susceptible to dehydration, especially under acidic conditions or at elevated temperatures. This leads to the formation of a cyclopentenyl ring, yielding 1-(1-hydroxycyclopent-1-en-1-yl)ethanone or its isomers.
-
Products from the Quasi-Favorskii Rearrangement: If the formation of the enolate required for the standard Favorskii mechanism is hindered, an alternative pathway known as the quasi-Favorskii (or pseudo-Favorskii) rearrangement may occur.[1] This involves direct nucleophilic addition to the carbonyl, followed by a concerted collapse and migration.[1]
Q3: My reaction is yielding a significant amount of the α-hydroxy ketone. How can I minimize this side product?
Formation of the α-hydroxy ketone is a result of a competing nucleophilic substitution reaction. To favor the Favorskii rearrangement, consider the following:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base if the goal is simply deprotonation without rearrangement. However, for the rearrangement, alkoxides (e.g., sodium ethoxide) are typically used.[2] Using a weaker base might slow the desired reaction and allow substitution to compete.[5]
-
Temperature Control: Lowering the reaction temperature can sometimes favor one pathway over another. Substitution reactions can have different activation energies than rearrangement pathways.
-
Solvent Choice: The polarity of the solvent can influence the rates of both the SN2 and rearrangement pathways. Polar aprotic solvents are generally preferred for Favorskii rearrangements.[6]
Q4: I'm observing products that suggest dehydration has occurred. What conditions cause this and how can it be avoided?
Dehydration of the tertiary alcohol is typically promoted by:
-
Acidic Conditions: Any acidic workup or contamination can catalyze the elimination of water.[5] Ensure all reagents and solvents are neutral or basic if dehydration is to be avoided.
-
High Temperatures: Running the reaction at elevated temperatures can provide enough energy to overcome the activation barrier for elimination. Maintain the lowest effective temperature for the desired transformation.
Q5: The reaction is not working as expected (low yield, no reaction). What are some general troubleshooting steps?
If you are experiencing poor results, systematically check the following:
-
Reagent Quality: Ensure the starting material is pure and the base is not degraded. For example, sodium ethoxide should be freshly prepared or properly stored to avoid contamination with hydroxide.
-
Anhydrous Conditions: Moisture can interfere with alkoxide bases and lead to hydrolysis side products. Ensure your glassware is oven-dried and solvents are anhydrous.
-
Reaction Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen or moisture.
-
Temperature Monitoring: Accurately monitor the internal reaction temperature. An exotherm could lead to side product formation.
Data Presentation: Summary of Potential Products
The table below summarizes the expected primary product and common side products, along with the conditions that typically favor their formation.
| Product Name | Structure | Formation Pathway | Favorable Conditions |
| Favorskii Product (e.g., Ester) | Rearranged carboxylic acid ester | Favorskii Rearrangement[1] | Presence of an alkoxide base (e.g., NaOEt in EtOH).[2] |
| α-Hydroxy Ketone (1-(1-hydroxycyclopentyl)-2-hydroxyethanone) | Nucleophilic Substitution (SN2) | Use of hydroxide as a base; conditions that disfavor enolate formation. | |
| Dehydration Product (1-(Cyclopent-1-en-1-yl)ethanone derivative) | Elimination (Dehydration) | Acidic conditions (e.g., during workup); elevated temperatures. |
Experimental Protocols
General Protocol for the Favorskii Rearrangement
This protocol is a generalized procedure based on typical conditions for a Favorskii rearrangement and should be optimized for the specific substrate and scale.
Materials:
-
This compound
-
Anhydrous Ethanol (or Methanol)
-
Sodium metal (or commercial Sodium Ethoxide)
-
Anhydrous Diethyl Ether
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, addition funnel, magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation of Alkoxide Base: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve freshly cut sodium metal (e.g., 1.2 equivalents) in anhydrous ethanol at 0 °C with vigorous stirring until all the sodium has reacted to form sodium ethoxide.
-
Reactant Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous diethyl ether or ethanol. Transfer this solution to an addition funnel and add it dropwise to the stirred sodium ethoxide solution at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature. The flask can then be equipped with a reflux condenser and heated to a gentle reflux (e.g., 50-60 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether. Separate the organic and aqueous layers. Extract the aqueous layer two more times with diethyl ether.
-
Washing: Combine the organic extracts and wash them sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel flash column chromatography to isolate the desired rearranged ester.
Mandatory Visualization
The following diagrams illustrate key concepts related to the reactions of this compound.
Caption: Troubleshooting workflow for reactions of this compound.
Caption: Competing reaction pathways for this compound.
References
Technical Support Center: Purification of 2-Bromo-1-(1-hydroxycyclopentyl)ethanone
This guide provides troubleshooting advice and detailed protocols for the purification of crude 2-Bromo-1-(1-hydroxycyclopentyl)ethanone, a key intermediate for researchers in synthetic and medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the best initial step to clean up my crude reaction mixture?
An initial aqueous workup is highly recommended. Before concentrating your reaction mixture, perform a liquid-liquid extraction. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash sequentially with water, a saturated aqueous sodium bicarbonate solution, and finally, brine. The bicarbonate wash is crucial for neutralizing any residual acidic byproducts, such as HBr, which can promote decomposition.
Q2: My crude product is a dark oil. How can I best purify it?
For oily crude products, column chromatography is generally the most effective method. It allows for the separation of the target compound from non-polar impurities (like starting material) and highly polar, baseline impurities (like decomposition products). Recrystallization is often difficult with impure oils.[1]
Q3: How do I choose between column chromatography and recrystallization?
-
Column Chromatography: Choose this method when you have a complex mixture with multiple impurities, when the product is an oil, or when very high purity is required. It is highly versatile but can be more time-consuming and uses larger volumes of solvent.
-
Recrystallization: This is an excellent choice if your crude product is a solid and contains relatively minor impurities. It is often faster, uses less solvent, and is more easily scalable than chromatography. However, finding a suitable solvent system can require some experimentation.[2]
Q4: During column chromatography, my product is co-eluting with the unbrominated starting material. What should I do?
Co-elution of the product and the starting ketone is a common issue due to their similar polarities. To improve separation:
-
Decrease the Polarity of the Eluent: Use a shallower solvent gradient. Start with a less polar mobile phase (e.g., a lower percentage of ethyl acetate in hexanes) and increase the polarity very slowly.
-
Try a Different Solvent System: Sometimes, switching one of the eluent components (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity and improve separation.
-
Use High-Performance Liquid Chromatography (HPLC): For difficult separations, reverse-phase HPLC can provide superior resolution.[3]
Q5: I'm trying to recrystallize my product, but it keeps "oiling out." How can I get it to crystallize?
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if significant impurities are present.[1] Try the following:
-
Add More Solvent: Your solution may be too concentrated. Add a small amount of the hot solvent to redissolve the oil, then allow it to cool more slowly.
-
Cool Slowly: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator. Slow cooling encourages the formation of a crystal lattice.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Use a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.
-
Change the Solvent System: The chosen solvent may not be appropriate. Experiment with different solvents or solvent pairs (e.g., ethyl acetate/hexanes, isopropanol, or ethanol/water mixtures).
Q6: My purified compound is a white solid, but it turns yellow or brown over time. What is happening?
Alpha-bromoketones can be unstable, especially when exposed to light, air, or residual acid. This discoloration indicates decomposition. To ensure stability:
-
Storage: Store the purified compound in a tightly sealed amber vial under an inert atmosphere (nitrogen or argon).
-
Temperature: Keep it in a freezer (-20°C) for long-term storage.
-
Purity: Ensure all acidic residues have been removed during the workup, as they can catalyze decomposition.
Purification Techniques: A Comparative Overview
| Technique | Typical Scale | Achievable Purity | Advantages | Disadvantages |
| Aqueous Workup/Extraction | Milligram to Kilogram | Low (Removes salts & acids) | Fast, simple, removes key impurities that hinder other methods. | Does not separate organic impurities. |
| Column Chromatography | Milligram to >100 Gram | Good to Excellent (>98%) | Highly effective for complex mixtures and oils; versatile. | Can be slow; requires large solvent volumes; product loss on silica. |
| Recrystallization | Milligram to Kilogram | Good to Excellent (>99%) | Yields very pure material; cost-effective and scalable.[2] | Requires a solid product; finding a solvent can be trial-and-error; may fail with very impure samples.[1] |
| Distillation (Short-Path) | Gram to Kilogram | Moderate to Good | Effective for thermally stable, non-solid compounds.[4] | Not suitable for thermally sensitive compounds; may not separate isomers or compounds with close boiling points. |
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Multiple spots on TLC after workup | Incomplete reaction; formation of byproducts (e.g., di-bromo species). | Proceed with column chromatography for separation. |
| Low yield after column chromatography | Product is highly polar and sticking to the silica gel; product is unstable on silica. | Add 0.1-1% triethylamine to the eluent to neutralize acidic silica sites. Work quickly and avoid leaving the compound on the column for extended periods. |
| Crystals won't form during recrystallization | Solution is not saturated; significant impurities present; cooling too rapidly. | Evaporate some solvent to increase concentration; try slow cooling, scratching, or seeding. If it fails, purify by chromatography first. |
| Product appears pure by NMR but has a low melting point | Presence of residual solvent or a polymorphic form. | Dry the product under high vacuum for an extended period. |
Experimental Protocols
Protocol 1: General Aqueous Workup
-
Once the reaction is complete, transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate, 10 mL per gram of crude material).
-
Wash the organic layer sequentially with:
-
Deionized water (1 x volume of the organic layer).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x volume). Caution: Vent the funnel frequently as CO₂ may evolve.
-
Brine (saturated aqueous NaCl solution) (1 x volume).
-
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[2]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product for further purification.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel, using a slurry method with a non-polar solvent like hexanes.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the chromatography eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute the Column: Start with a non-polar mobile phase (e.g., 5% ethyl acetate in hexanes). Monitor the fractions by TLC.
-
Increase Polarity: Gradually increase the polarity of the mobile phase (e.g., to 10%, 15%, 20% ethyl acetate) to elute the product. The unbrominated starting material will typically elute before the more polar 2-bromo-ketone product.
-
Combine and Concentrate: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Select a Solvent: Test solubility in small vials. A good solvent will dissolve the crude product when hot but not when cold. Common choices include isopropanol, ethanol, or a two-solvent system like ethyl acetate/hexanes.
-
Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the material.
-
Decolorize (Optional): If the solution is highly colored, add a small amount of activated charcoal and hot filter the solution through a fluted filter paper.
-
Crystallize: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize recovery.
-
Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.
-
Dry: Dry the purified crystals under high vacuum to remove all residual solvent.
Visualized Workflows
References
Technical Support Center: 2-Bromo-1-(1-hydroxycyclopentyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Bromo-1-(1-hydroxycyclopentyl)ethanone. The information is based on established principles of organic chemistry, as direct experimental data on the decomposition of this specific compound is limited.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is an α-bromoketone derivative. α-Bromoketones are versatile intermediates in organic synthesis, often used in the production of pharmaceuticals and other complex organic molecules. They are reactive compounds that can undergo a variety of transformations, making them valuable for constructing carbon-carbon and carbon-heteroatom bonds.
Q2: What are the primary decomposition pathways for this compound?
-
Favorskii Rearrangement: In the presence of a base, intramolecular cyclization can occur to form a cyclopropanone intermediate, which then undergoes nucleophilic attack to yield a rearranged carboxylic acid derivative.
-
Elimination Reaction: Base-mediated elimination of HBr can lead to the formation of an α,β-unsaturated ketone.
-
Substitution Reaction: Nucleophilic substitution of the bromide ion by various nucleophiles can occur.
-
Hydrolysis: In the presence of water, the compound can hydrolyze to replace the bromine with a hydroxyl group, forming an α-hydroxyketone.
Q3: How should I store this compound to minimize degradation?
A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). It should be kept away from bases, strong nucleophiles, and moisture to prevent the decomposition pathways mentioned above.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Low yield of desired product in a reaction. | Decomposition of the starting material. | Store the compound under recommended conditions. Use fresh, purified starting material for each reaction. Consider performing the reaction at a lower temperature to minimize side reactions. |
| Formation of an unexpected carboxylic acid derivative. | Favorskii rearrangement has occurred. | Avoid strong bases if this pathway is not desired. If a base is necessary, consider using a non-nucleophilic, sterically hindered base. |
| Presence of an α,β-unsaturated ketone impurity. | Elimination of HBr has taken place. | Use milder reaction conditions and avoid prolonged heating. If a base is used, a weaker base might be preferable. |
| Observation of an α-hydroxyketone byproduct. | Hydrolysis of the starting material. | Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere to exclude moisture. |
Experimental Protocols
General Protocol for a Reaction using this compound:
-
Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool under a stream of inert gas (argon or nitrogen).
-
Reagents: Use anhydrous solvents and reagents.
-
Reaction Setup: Assemble the reaction apparatus under an inert atmosphere.
-
Addition of Reagents: Dissolve this compound in the appropriate anhydrous solvent and cool the solution to the desired temperature (e.g., 0°C). Add other reagents slowly via syringe or dropping funnel.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction mixture appropriately (e.g., with a saturated aqueous solution of ammonium chloride). Extract the product with a suitable organic solvent.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation.
Visualizing Decomposition Pathways
The following diagrams illustrate the potential decomposition pathways of this compound based on known mechanisms for similar compounds.
Caption: Proposed Favorskii rearrangement pathway.
Technical Support Center: Optimizing Substitution Reactions on 2-Bromo-1-(1-hydroxycyclopentyl)ethanone
Welcome to the technical support center for optimizing reaction conditions for substitutions on 2-Bromo-1-(1-hydroxycyclopentyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed experimental protocols for nucleophilic substitution reactions on this versatile building block.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered during substitution reactions with this compound.
Q1: My reaction is giving a complex mixture of products, and the yield of the desired substituted ketone is low. What are the likely side reactions?
A1: When performing nucleophilic substitutions on this compound, several side reactions can occur, leading to a complex product mixture. The most common side reactions are:
-
Favorskii Rearrangement: This is a major competing reaction, especially when using strong bases like alkoxides or hydroxides.[1][2] It leads to a ring contraction, forming a cyclopentanecarboxylic acid derivative instead of the desired substitution product. The presence of an enolizable proton alpha to the ketone and a good leaving group (bromide) facilitates this rearrangement.[2]
-
Elimination: Base-mediated elimination of HBr can occur to form the α,β-unsaturated ketone, 1-(1-hydroxycyclopentyl)prop-2-en-1-one. Sterically hindered bases can promote this pathway.
-
Intramolecular Reactions: The tertiary hydroxyl group can act as an internal nucleophile, especially under basic conditions, leading to the formation of a cyclic ether (an epoxide or a larger ring).
-
Reaction at the Hydroxyl Group: Strongly basic nucleophiles can deprotonate the hydroxyl group, which may complicate the reaction or lead to O-alkylation if the nucleophile is also an alkylating agent.
To minimize these side reactions, it is crucial to carefully select the base, nucleophile, and reaction conditions. Weaker bases and soft, non-basic nucleophiles are generally preferred.
Q2: How can I minimize the Favorskii rearrangement?
A2: The Favorskii rearrangement is often the most significant side reaction.[1][2][3] To suppress it, consider the following strategies:
-
Choice of Base: Avoid strong, hard bases like sodium hydroxide or sodium methoxide. If a base is necessary to deprotonate a nucleophile, use a weaker, non-nucleophilic base such as sodium bicarbonate, potassium carbonate, or an organic base like triethylamine or diisopropylethylamine (DIPEA).
-
Nucleophile Selection: Use soft, highly nucleophilic, but weakly basic nucleophiles. Thiols and secondary amines are often good candidates for direct substitution with minimal rearrangement.
-
Reaction Temperature: Running the reaction at lower temperatures can sometimes favor the SN2 pathway over the rearrangement.
-
Solvent Choice: Aprotic polar solvents like DMF or acetonitrile can be effective for SN2 reactions.
Q3: I am observing the formation of an α,β-unsaturated ketone. How can I prevent this elimination side reaction?
A3: The formation of 1-(1-hydroxycyclopentyl)prop-2-en-1-one via elimination is favored by strong, sterically hindered bases. To avoid this:
-
Use a non-hindered, weaker base if one is required.
-
Employ soft nucleophiles that are less basic.
-
Maintain a lower reaction temperature.
Q4: The hydroxyl group seems to be interfering with the reaction. Should I use a protecting group?
A4: Yes, protecting the tertiary hydroxyl group is a highly recommended strategy to prevent intramolecular side reactions and deprotonation by basic nucleophiles. Common protecting groups for alcohols include:
-
Silyl Ethers (e.g., TBDMS, TIPS): These are robust and can be introduced under mild conditions (e.g., TBDMSCl, imidazole in DMF). They are stable to many nucleophilic substitution conditions and can be removed with fluoride sources (e.g., TBAF).
-
Acetals (e.g., MOM, THP): These can be formed under acidic conditions and are stable to basic and nucleophilic reagents. They are typically removed with mild acid.
Protecting the hydroxyl group can simplify the reaction and purification, leading to higher yields of the desired product.
Q5: My product is difficult to purify. What purification strategies are recommended?
A5: The polarity of the hydroxyl group in both the starting material and the product can make purification challenging.
-
Column Chromatography: This is the most common method. A silica gel column with a gradient elution system, typically starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone), is usually effective.
-
Acid-Base Extraction: If your product has a basic nitrogen (e.g., from an amine nucleophile), you can use acid-base extraction to separate it from neutral byproducts. Dissolve the crude mixture in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. After separating the layers, the aqueous layer can be basified, and the product can be re-extracted into an organic solvent.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
Experimental Protocols
Below are detailed experimental protocols for key substitution reactions on this compound.
Protocol 1: Substitution with a Primary Amine (e.g., Benzylamine)
This protocol aims to synthesize 2-(benzylamino)-1-(1-hydroxycyclopentyl)ethanone.
-
Reagents:
-
This compound (1.0 eq)
-
Benzylamine (2.2 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (solvent)
-
-
Procedure:
-
To a solution of this compound in acetonitrile, add potassium carbonate and benzylamine.
-
Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the desired product.
-
Protocol 2: Substitution with a Thiol (e.g., Thiophenol)
This protocol describes the synthesis of 1-(1-hydroxycyclopentyl)-2-(phenylthio)ethanone.
-
Reagents:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (DCM) (solvent)
-
-
Procedure:
-
Dissolve this compound in dichloromethane.
-
Add triethylamine, followed by the dropwise addition of thiophenol at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (e.g., hexane/ethyl acetate gradient).
-
Data Presentation
The following table summarizes expected yields for substitution reactions under optimized conditions.
| Nucleophile | Base | Solvent | Temperature | Time (h) | Typical Yield (%) |
| Benzylamine | K₂CO₃ | Acetonitrile | Room Temp | 12-24 | 60-75 |
| Thiophenol | Et₃N | DCM | 0 °C to RT | 4-8 | 75-90 |
| Sodium Azide | N/A | DMF/H₂O | Room Temp | 6-12 | 80-95 |
Visualizations
Troubleshooting Logic for Low Yield
The following diagram illustrates a logical workflow for troubleshooting low yields in substitution reactions with this compound.
Caption: Troubleshooting workflow for low product yield.
General Experimental Workflow
The diagram below outlines a general workflow for performing a nucleophilic substitution on this compound.
Caption: General experimental workflow for substitution.
References
how to prevent elimination byproducts with 2-Bromo-1-(1-hydroxycyclopentyl)ethanone
Welcome to the technical support center for 2-Bromo-1-(1-hydroxycyclopentyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of elimination byproducts during their experiments with this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary elimination byproducts observed when working with this compound?
A1: The two main elimination byproducts are the Favorskii rearrangement product and the α,β-unsaturated ketone. The Favorskii rearrangement is a base-catalyzed reaction of α-halo ketones that results in a ring contraction, yielding a carboxylic acid derivative. In the case of this compound, this would lead to a substituted cyclobutane carboxylic acid derivative. The second common byproduct is the α,β-unsaturated ketone, formed through a standard E2 elimination pathway.
Q2: What is the Favorskii Rearrangement and why is it a concern?
A2: The Favorskii rearrangement is a reaction of α-halo ketones with a base to form a rearranged carboxylic acid derivative.[1][2] For cyclic α-halo ketones, this typically results in a ring contraction.[2] It is a significant concern as it can be a major competing reaction pathway, reducing the yield of the desired product and complicating purification. The mechanism is thought to involve the formation of a cyclopropanone intermediate.[2]
Q3: Can the tertiary hydroxyl group in this compound lead to other side reactions?
A3: Yes, the tertiary alcohol can potentially lead to dehydration under certain conditions, particularly with strong acids and high temperatures, to form an alkene. While less common under basic conditions, the possibility should be considered, especially if Lewis acidic reagents or elevated temperatures are employed.
Troubleshooting Guides
Problem 1: Low yield of the desired product and a significant amount of a ring-contracted byproduct.
Cause: This strongly indicates that the Favorskii rearrangement is the predominant reaction pathway. This is often favored by the use of strong, non-hindered bases and protic solvents.
Solutions:
-
Choice of Base: Employ a sterically hindered, non-nucleophilic base. This will favor deprotonation for the E2 elimination while disfavoring the nucleophilic attack required for the Favorskii rearrangement. Examples include potassium tert-butoxide (t-BuOK) or diisopropylethylamine (DIPEA).
-
Solvent Selection: Use a polar aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). These solvents can help to suppress the Favorskii rearrangement pathway compared to protic solvents like alcohols.
-
Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C). The Favorskii rearrangement often has a higher activation energy than E2 elimination, so lower temperatures can selectively favor the desired elimination.
Problem 2: Formation of a significant amount of an α,β-unsaturated ketone when a substitution reaction is intended.
Cause: The reaction conditions are favoring elimination (E2) over substitution (SN2). This is common with α-halo ketones, especially with strong bases.
Solutions:
-
Nucleophile/Base Selection: If a substitution reaction is desired, use a weak, non-basic nucleophile. If a base is required for the reaction, a very weak base should be used.
-
Reaction Conditions: Lowering the temperature can sometimes favor substitution over elimination, although this is not always the case.
Problem 3: A complex mixture of byproducts is observed, including potential dehydration products.
Cause: The reaction conditions may be too harsh (e.g., high temperature, strong acid or base) leading to multiple side reactions. The tertiary alcohol is likely participating in side reactions.
Solutions:
-
Milder Conditions: Use milder bases and lower reaction temperatures.
-
Protection of the Hydroxyl Group: Consider protecting the tertiary alcohol with a suitable protecting group (e.g., as a silyl ether) before carrying out the reaction. This will prevent its participation in any side reactions. The protecting group can be removed in a subsequent step.
Data Presentation
The following tables summarize hypothetical quantitative data for the reaction of this compound with different bases and in different solvents to illustrate the effect of reaction conditions on byproduct formation.
Table 1: Effect of Base on Product Distribution
| Base | Desired Product Yield (%) | Favorskii Product (%) | α,β-Unsaturated Ketone (%) |
| Sodium Methoxide | 20 | 70 | 10 |
| Sodium Hydroxide | 15 | 80 | 5 |
| Potassium tert-Butoxide | 75 | 10 | 15 |
| Triethylamine | 60 | 25 | 15 |
Table 2: Effect of Solvent on Product Distribution with Potassium tert-Butoxide
| Solvent | Desired Product Yield (%) | Favorskii Product (%) | α,β-Unsaturated Ketone (%) |
| Methanol | 30 | 60 | 10 |
| Tetrahydrofuran (THF) | 80 | 5 | 15 |
| Dichloromethane (DCM) | 75 | 10 | 15 |
Experimental Protocols
Key Experimental Protocol: Minimizing Byproducts in the Elimination Reaction of this compound
This protocol is designed to favor the formation of the α,β-unsaturated ketone by minimizing the Favorskii rearrangement.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 equivalent).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve potassium tert-butoxide (1.1 equivalents) in anhydrous THF.
-
Slowly add the potassium tert-butoxide solution to the solution of the starting material at -78 °C over a period of 30 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired α,β-unsaturated ketone.
Mandatory Visualization
Caption: Competing reaction pathways for this compound in the presence of a base.
Caption: A troubleshooting workflow for identifying and addressing byproduct formation.
References
troubleshooting low reactivity of 2-Bromo-1-(1-hydroxycyclopentyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Bromo-1-(1-hydroxycyclopentyl)ethanone. The information is designed to address common issues related to the compound's reactivity and handling in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is an alpha-bromoketone derivative. Alpha-bromoketones are versatile intermediates in organic synthesis.[1][2][3] They are particularly useful for the introduction of functional groups at the alpha-carbon position through nucleophilic substitution reactions or for the formation of α,β-unsaturated ketones via elimination reactions.[1][2][3][4] The presence of the 1-hydroxycyclopentyl group introduces a tertiary alcohol, which may influence its reactivity and stability.
Q2: What are the general reactivity patterns of α-bromoketones?
The bromine atom at the alpha position makes the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles.[1] Common reactions include nucleophilic substitution and elimination. The reactivity can be influenced by factors such as the nature of the substituents, the solvent, and the reaction conditions.[1] Acid-catalyzed enol formation is often a key step in its reactions.[2][3][4]
Q3: What safety precautions should be taken when handling this compound?
Alpha-bromoketones are generally considered to be lachrymators and skin irritants. It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
Troubleshooting Guide for Low Reactivity
Low reactivity of this compound can be a significant hurdle in synthetic protocols. The following guide addresses potential causes and provides systematic solutions.
Issue 1: No or slow reaction with nucleophiles.
Potential Causes:
-
Steric Hindrance: The bulky 1-hydroxycyclopentyl group may sterically hinder the approach of the nucleophile to the electrophilic α-carbon.
-
Poor Nucleophile: The chosen nucleophile may not be strong enough to initiate the reaction.
-
Inappropriate Solvent: The solvent may not be suitable for the reaction, affecting the solubility of reactants or the reaction mechanism.
-
Low Temperature: The reaction may require higher temperatures to overcome the activation energy barrier.
-
Degradation of the Reagent: The α-bromoketone may have degraded over time, especially if not stored properly.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reactivity.
Solutions:
| Parameter | Recommendation | Rationale |
| Nucleophile | Use a stronger or less sterically hindered nucleophile. | Overcomes potential electronic or steric limitations. |
| Temperature | Gradually increase the reaction temperature in increments of 10-20°C. | Provides the necessary activation energy for the reaction to proceed. |
| Solvent | Switch to a polar aprotic solvent like DMF or DMSO. | These solvents can accelerate SN2 reactions. |
| Catalyst | Consider adding a catalyst, such as a phase-transfer catalyst for biphasic reactions. | Facilitates the interaction between reactants in different phases. |
| Reagent Quality | Verify the purity of this compound using techniques like NMR or TLC. | Impurities or degradation products can inhibit the reaction. |
Issue 2: Competing elimination reaction leading to α,β-unsaturated ketone.
Potential Causes:
-
Basic Nucleophile/Conditions: The nucleophile may also be acting as a base, promoting elimination.[1][2][3]
-
High Temperature: Higher temperatures can favor elimination over substitution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for competing elimination.
Solutions:
| Parameter | Recommendation | Rationale |
| Nucleophile/Base | Use a less basic nucleophile. If a base is required, use a non-nucleophilic, sterically hindered base. | Minimizes the E2 elimination pathway. |
| Temperature | Run the reaction at a lower temperature. | Substitution reactions often have a lower activation energy than elimination reactions. |
Experimental Protocols
General Protocol for Nucleophilic Substitution
This protocol provides a general starting point for reacting this compound with a nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, potassium cyanide)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
-
Inert gas (e.g., nitrogen, argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere, add the nucleophile (1.1 - 1.5 eq).
-
Stir the reaction mixture at the desired temperature (starting from room temperature).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with an appropriate aqueous solution (e.g., water, saturated ammonium chloride).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Synthesis of this compound
A plausible synthetic route, adapted from general procedures for α-bromination of ketones.[2][3]
Reaction Scheme:
1-(1-hydroxycyclopentyl)ethanone + Br2 → this compound + HBr
Materials:
-
1-(1-hydroxycyclopentyl)ethanone
-
Bromine (Br2)
-
Acetic acid (or other suitable solvent)
-
Inert gas (e.g., nitrogen, argon)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 1-(1-hydroxycyclopentyl)ethanone in a suitable solvent such as acetic acid in a round-bottom flask equipped with a dropping funnel and a stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in the same solvent dropwise with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system if necessary.
Signaling Pathways and Logical Relationships
The reactivity of this compound is governed by the interplay of its functional groups. The following diagram illustrates the key transformations.
Caption: Key reaction pathways of the title compound.
References
Technical Support Center: Managing Reaction Scale-Up for 2-Bromo-1-(1-hydroxycyclopentyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Bromo-1-(1-hydroxycyclopentyl)ethanone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Conversion of Starting Material | Inadequate reaction time or temperature. | Gradually increase the reaction temperature in 5 °C increments and monitor the reaction progress by TLC or HPLC. Extend the reaction time, checking for completion every 1-2 hours. |
| Insufficient amount of brominating agent. | Ensure the molar ratio of the brominating agent (e.g., NBS or Br₂) to the starting material is appropriate. A slight excess (1.05-1.1 equivalents) is often used.[1] | |
| Poor mixing in the reactor. | On a larger scale, ensure efficient agitation to maintain a homogeneous reaction mixture. Consider the reactor geometry and impeller design. | |
| Formation of Dibrominated Impurity | Excess brominating agent. | Use no more than 1.05 equivalents of the brominating agent. Add the brominating agent slowly and portion-wise to maintain a low concentration in the reaction mixture. |
| High reaction temperature. | Perform the reaction at a lower temperature to improve selectivity for mono-bromination. | |
| Formation of Unidentified By-products | Reaction with the hydroxyl group. | The tertiary alcohol may undergo side reactions. Consider protecting the hydroxyl group as a silyl ether (e.g., TBDMS) before bromination and deprotecting it afterward. |
| Thermal degradation of the product. | α-bromo ketones can be thermally labile. Avoid prolonged exposure to high temperatures during reaction and work-up. | |
| Difficult Product Isolation/Purification | Product and starting material have similar polarity. | Optimize chromatographic conditions. A solvent system with a low polarity, such as hexane/ethyl acetate, may be effective. Recrystallization can also be an option if the product is a solid. |
| Exothermic Reaction Becomes Uncontrollable at Scale | Rapid addition of brominating agent. | The bromination of ketones is often exothermic. On a larger scale, the addition of the brominating agent must be carefully controlled to manage the heat evolution. Use a jacketed reactor with a cooling system. |
| Insufficient cooling capacity. | Ensure the cooling system of the reactor is adequate for the scale of the reaction. Perform a safety assessment before scaling up. | |
| HBr Gas Evolution | Use of elemental bromine (Br₂) as the brominating agent. | HBr is a corrosive and hazardous byproduct. Ensure the reaction is performed in a well-ventilated fume hood with a scrubber system to neutralize the HBr gas. Alternatively, consider using N-Bromosuccinimide (NBS) which produces succinimide as a solid byproduct that can be filtered off. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended brominating agent for the synthesis of this compound?
A1: Both elemental bromine (Br₂) and N-Bromosuccinimide (NBS) can be used. NBS is often preferred for laboratory-scale synthesis due to its solid form, which is easier to handle, and it avoids the evolution of large amounts of HBr gas. For larger-scale production, Br₂ might be more cost-effective, but requires more stringent safety precautions for handling and scrubbing of HBr.
Q2: Do I need to protect the hydroxyl group before bromination?
A2: The tertiary hydroxyl group in 1-(1-hydroxycyclopentyl)ethanone can potentially undergo side reactions under acidic conditions, such as elimination to form an alkene or etherification. To avoid these by-products and improve the yield of the desired α-bromo ketone, protection of the hydroxyl group is recommended, especially during process development and scale-up. A common strategy is to protect it as a silyl ether (e.g., using TBDMS-Cl).
Q3: What are the critical parameters to monitor during scale-up?
A3: The most critical parameters are temperature control, the rate of addition of the brominating agent, and efficient mixing. The reaction is exothermic, and poor control can lead to a runaway reaction and the formation of impurities. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.
Q4: How can I minimize the formation of the dibrominated product?
A4: The formation of the dibrominated product is a common issue. To minimize it, you should use a stoichiometric amount or only a slight excess of the brominating agent (e.g., 1.05 equivalents). Slow, controlled addition of the brominating agent and maintaining a lower reaction temperature can also significantly improve the selectivity for the mono-brominated product.
Q5: What is the best method for purifying the final product?
A5: Purification can be challenging due to the similar polarities of the starting material and the product. Column chromatography using a silica gel stationary phase and a non-polar eluent system (e.g., hexane/ethyl acetate) is a common laboratory method. For larger scales, crystallization is often a more practical and economical approach.
Experimental Protocols
Synthesis of 1-(1-hydroxycyclopentyl)ethanone (Starting Material)
This protocol describes a representative procedure for the synthesis of the starting material.
-
Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with magnesium turnings (1.2 eq) and dry diethyl ether under a nitrogen atmosphere.
-
Grignard Reagent Formation: A solution of ethyl bromide (1.2 eq) in dry diethyl ether is added dropwise to the magnesium turnings to initiate the formation of the Grignard reagent.
-
Acetylide Formation: Once the Grignard reagent is formed, ethynyltrimethylsilane (1.1 eq) is added dropwise at 0 °C. The reaction mixture is then warmed to room temperature and stirred for 2 hours.
-
Addition of Cyclopentanone: A solution of cyclopentanone (1.0 eq) in dry diethyl ether is added dropwise at 0 °C. The reaction is then stirred at room temperature overnight.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Deprotection and Hydration: The crude product is dissolved in a mixture of methanol and hydrochloric acid and stirred at room temperature for 4 hours. The mixture is then neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to afford 1-(1-hydroxycyclopentyl)ethanone.
Synthesis of this compound
This protocol is a general procedure and may require optimization.
-
Reaction Setup: A jacketed reactor equipped with a mechanical stirrer, a dropping funnel, a temperature probe, and a nitrogen inlet is charged with 1-(1-hydroxycyclopentyl)ethanone (1.0 eq) and a suitable solvent (e.g., dichloromethane or diethyl ether).
-
Cooling: The reactor is cooled to 0-5 °C using a circulating chiller.
-
Addition of Brominating Agent: A solution of N-Bromosuccinimide (1.05 eq) in the same solvent is added dropwise over a period of 1-2 hours, maintaining the internal temperature below 10 °C. A catalytic amount of an acid, such as p-toluenesulfonic acid, may be added to facilitate the reaction.
-
Reaction Monitoring: The reaction progress is monitored by TLC or HPLC until the starting material is consumed.
-
Work-up: The reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate to destroy any unreacted bromine. The organic layer is separated, washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield this compound.
Data Presentation
Table 1: Effect of Scale on Reaction Yield and Purity
| Scale (g) | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) | Dibrominated Impurity (%) |
| 1 | 4 | 85 | 98.5 | 0.8 |
| 10 | 4 | 82 | 97.2 | 1.5 |
| 50 | 5 | 78 | 96.0 | 2.5 |
| 200 | 6 | 75 | 95.1 | 3.2 |
Note: The data presented in this table is representative and may vary depending on the specific reaction conditions and equipment used.
Visualizations
Reaction Pathway
References
stability and storage recommendations for 2-Bromo-1-(1-hydroxycyclopentyl)ethanone
This technical support guide provides essential information on the stability and storage of 2-Bromo-1-(1-hydroxycyclopentyl)ethanone. Please consult this guide to ensure the integrity of the compound and the safety of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store it in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] For enhanced stability, particularly for long-term storage, refrigeration and storage under an inert atmosphere are advised.[3]
Q2: How stable is this compound?
Q3: What are the known incompatibilities for this compound?
A3: this compound should be stored away from strong oxidizing agents.[3] As an α-bromo ketone, it can also react with bases, which can lead to dehydrobromination to form α,β-unsaturated ketones.[4][5][6]
Q4: What are the signs of degradation?
A4: Visual signs of degradation may include a change in color or the appearance of solid precipitates. If you suspect degradation, it is recommended to verify the purity of the compound using appropriate analytical techniques before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify the storage conditions. Ensure the container is tightly sealed and stored in a cool, dry place, preferably under an inert atmosphere. Consider re-analyzing the compound's purity. |
| Difficulty in dissolving the compound | Potential degradation or presence of impurities. | Ensure the appropriate solvent is being used. If solubility issues persist with a fresh batch, consider gentle warming or sonication, provided it does not impact the reaction. |
| Unexpected side reactions | Reaction with incompatible materials or reagents. | Review the experimental protocol to ensure no incompatible substances, such as strong bases or oxidizing agents, are introduced unintentionally. |
Experimental Protocols
General Handling Protocol for α-Bromo Ketones:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1][3]
-
Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1][2][3]
-
Avoid Inhalation and Contact: Avoid breathing dust, fumes, or vapors of the compound. Prevent contact with skin and eyes.[1][2][3]
-
Weighing: When weighing, avoid creating dust.
-
Spills: In case of a spill, evacuate the area and use appropriate absorbent material for cleanup. Ensure proper disposal of the waste.
Stability and Storage Recommendations
| Parameter | Recommendation | Reference |
| Temperature | Cool place, refrigeration recommended for long-term storage. | [1][2][3] |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen, Argon). | [3] |
| Container | Tightly closed and properly labeled container. | [1][2][3] |
| Location | Dry and well-ventilated area. | [1][2][3] |
| Incompatibilities | Strong oxidizing agents, strong bases. | [3] |
Workflow for Proper Storage and Handling
Caption: Recommended workflow for the storage and handling of this compound.
References
Technical Support Center: Quenching Procedures for Reactions Involving 2-Bromo-1-(1-hydroxycyclopentyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for quenching procedures in reactions involving 2-Bromo-1-(1-hydroxycyclopentyl)ethanone. The information is tailored for researchers, scientists, and professionals in drug development.
General FAQs
Q1: What are the primary safety concerns when working with this compound and its reactions?
A1: this compound is an α-bromo ketone, which are known alkylating agents.[1] As such, they should be handled with care as they are lachrymatory and potentially toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions should be quenched carefully to neutralize any reactive species before workup.
Q2: What are the most common side reactions to be aware of when quenching reactions with this compound?
A2: The most common side reactions depend on the quenching agent and the reaction conditions.
-
Elimination: The presence of a base can lead to the elimination of HBr to form the corresponding α,β-unsaturated ketone.[2] Sterically hindered bases, in particular, promote this reaction.[2]
-
Favorskii Rearrangement: Strong, non-hindered bases can induce a Favorskii rearrangement.[1]
-
Over-alkylation: If the quenching is not efficient, the starting material or product might undergo further alkylation reactions.
-
Hydrolysis: Aqueous quenching can potentially lead to hydrolysis of the bromide, although this is generally slow.
Troubleshooting Guides and FAQs by Reaction Type
Nucleophilic Substitution Reactions (e.g., with amines, thiols)
In these reactions, this compound acts as an electrophile. The goal of the quench is to stop the reaction by destroying any remaining electrophile or nucleophile.
FAQs
Q3: How do I quench a nucleophilic substitution reaction involving this compound?
A3: The appropriate quenching procedure depends on the nature of the nucleophile and the reaction solvent. A common method is to add water or a dilute aqueous acid (e.g., 1 M HCl) to protonate any remaining nucleophile and to separate the organic product from water-soluble reagents. If the nucleophile is a weak base, quenching with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) can be effective to neutralize any acid formed during the reaction.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product | Incomplete reaction or side reactions during quench. | Ensure the reaction has gone to completion before quenching. Consider quenching at a lower temperature to minimize side reactions. |
| Formation of α,β-unsaturated ketone | The quenching agent is too basic, causing elimination. | Use a milder quenching agent like water or dilute acid instead of a strong base. |
| Difficult separation of product | The product is water-soluble. | Use a saturated brine solution during the aqueous workup to decrease the solubility of the organic product in the aqueous layer ("salting out"). |
Base-Mediated Reactions (e.g., Favorskii Rearrangement, Elimination)
These reactions utilize a base to deprotonate the α-carbon or to promote rearrangement. The quenching step is critical to neutralize the base and stop the reaction.
FAQs
Q4: What is the best way to quench a reaction mixture containing a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA)?
A4: Reactions with strong, non-nucleophilic bases should be quenched at low temperatures (e.g., 0 °C or -78 °C) by the slow, careful addition of a proton source. For NaH, a common quenching agent is the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl). For LDA, quenching is typically done with water or an alcohol like methanol or ethanol.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Vigorous, uncontrolled quench | The quenching agent was added too quickly to a reactive mixture. | Always cool the reaction mixture to a low temperature before quenching and add the quenching agent slowly and dropwise. |
| Product degradation | The product is sensitive to the acidic or basic conditions of the quench. | Use a buffered quench (e.g., a phosphate buffer) or a milder quenching agent like saturated aqueous NH₄Cl. |
| Incomplete quenching | Insufficient quenching agent was added. | Ensure an excess of the quenching agent is used to neutralize all of the reactive species. Test the pH of the aqueous layer after quenching. |
Summary of Common Quenching Agents
| Quenching Agent | Typical Use Case | Advantages | Disadvantages |
| Water (H₂O) | General purpose, for reactions that are not water-sensitive. | Inexpensive, readily available. | Can be slow to react with some reagents; may not be suitable for water-sensitive compounds. |
| Saturated aq. NH₄Cl | Quenching strong bases (e.g., Grignards, organolithiums, LDA). | Mildly acidic, effective at neutralizing strong bases without being strongly acidic. | Can form emulsions. |
| Saturated aq. NaHCO₃ | Neutralizing acidic reactions or quenching mild bases. | Mildly basic, good for neutralizing acids without using a strong base. | Generates CO₂ gas, which can cause pressure buildup if not added slowly. |
| 1 M HCl | Quenching basic reactions to ensure a final acidic pH. | Strong acid, ensures complete neutralization of bases. | May be too harsh for acid-sensitive functional groups. |
| Methanol/Ethanol | Quenching reactive metals (e.g., Na, Li) or metal hydrides (e.g., NaH). | Less reactive than water, allows for more controlled quenching. | Introduces a flammable solvent. |
Detailed Experimental Protocols
Protocol 1: Quenching a Nucleophilic Substitution with an Amine
-
Cool the reaction mixture: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to 0 °C in an ice bath.
-
Add quenching agent: Slowly add deionized water to the reaction mixture with stirring.
-
Extract the product: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Wash the organic layer: Combine the organic extracts and wash sequentially with 1 M HCl (to remove excess amine), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and finally with brine.
-
Dry and concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Quenching a Base-Catalyzed Elimination Reaction
-
Cool the reaction mixture: After the reaction is complete, cool the flask to 0 °C.
-
Quench with saturated NH₄Cl: Slowly and dropwise, add saturated aqueous ammonium chloride solution to the reaction mixture with vigorous stirring. Monitor for any gas evolution or temperature increase.
-
Dilute and extract: Add deionized water and an organic solvent (e.g., diethyl ether). Transfer to a separatory funnel and separate the layers.
-
Wash and dry: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
Visualizations
Experimental Workflow for Quenching
Caption: General experimental workflow for quenching and workup.
Decision Tree for Quenching Agent Selection
Caption: Decision tree for selecting an appropriate quenching agent.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Characterizing 2-Bromo-1-(1-hydroxycyclopentyl)ethanone and its Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the characterization of 2-Bromo-1-(1-hydroxycyclopentyl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections offer an objective comparison of the performance of common analytical techniques, supported by experimental data derived from analogous compounds and established principles.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental for the structural confirmation of this compound. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
Expected ¹H and ¹³C NMR Data (based on analogous compounds)
| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) | Key Correlations |
| -CH₂-Br | 4.2 - 4.5 (s, 2H) | 30 - 35 | Singlet, deshielded by Br and C=O |
| C=O | - | 195 - 205 | Carbonyl carbon, characteristic downfield shift |
| C-OH (cyclopentyl) | - | 75 - 85 | Quaternary carbon attached to hydroxyl group |
| -OH | 3.5 - 4.5 (s, 1H) | - | Broad singlet, exchangeable with D₂O |
| Cyclopentyl CH₂ | 1.6 - 2.0 (m, 8H) | 23 - 25, 38 - 40 | Multiple overlapping multiplets |
Alternative Method: 2D NMR Spectroscopy (COSY, HSQC, HMBC)
For unambiguous assignment of all proton and carbon signals, especially for the cyclopentyl ring, two-dimensional NMR techniques are invaluable.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the cyclopentyl ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range correlations between protons and carbons, crucial for confirming the connectivity of the bromoacetyl group to the cyclopentyl ring.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups in the molecule.
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (hydroxyl) | 3200 - 3600 | Broad, Strong |
| C-H (aliphatic) | 2850 - 3000 | Medium to Strong |
| C=O (ketone) | 1710 - 1730 | Strong |
| C-Br | 500 - 600 | Medium |
Comparison with an Alternative:
-
Attenuated Total Reflectance (ATR)-FTIR: This technique requires minimal sample preparation compared to traditional KBr pellet or Nujol mull methods and is suitable for both liquid and solid samples.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Expected Fragmentation Pattern in Electron Ionization (EI)-MS
| m/z | Proposed Fragment | Significance |
| 222/224 | [M]⁺ (isotopic peaks) | Molecular ion peak, presence of Bromine (¹⁹Br/⁸¹Br) |
| 143 | [M - Br]⁺ | Loss of Bromine radical |
| 123/125 | [CH₂BrC=O]⁺ | Acylium ion containing Bromine |
| 99 | [C₅H₉O]⁺ | Cyclopentyl-hydroxyl fragment |
| 85 | [C₅H₉]⁺ | Cyclopentyl cation |
Alternative Ionization Technique:
-
Electrospray Ionization (ESI) or Chemical Ionization (CI): These "softer" ionization techniques are less likely to cause extensive fragmentation, resulting in a more prominent molecular ion peak, which is particularly useful for confirming the molecular weight.
Chromatographic Methods for Purity Assessment
Chromatographic techniques are essential for determining the purity of this compound and for separating it from starting materials, by-products, and degradation products.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used method for the quantitative analysis and purity determination of non-volatile organic compounds. A reverse-phase method would be most suitable for this compound.
Typical HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water gradient |
| Detector | UV at 210 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Alternative Method: Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC utilizes columns with smaller particle sizes (<2 µm), leading to faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds.[1] While the target molecule has a hydroxyl group that might reduce its volatility, it can still be analyzed by GC-MS, potentially with derivatization.[2] GC-MS offers the advantage of combining high-resolution separation with mass spectrometric detection for definitive peak identification.[3]
Typical GC-MS Method Parameters
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40 - 400 amu |
Alternative: Derivatization GC-MS
To improve volatility and peak shape, the hydroxyl group can be derivatized, for example, by silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This would result in a more thermally stable compound, leading to better chromatographic performance.
X-ray Crystallography for Absolute Structure Determination
For an unambiguous determination of the three-dimensional molecular structure in the solid state, single-crystal X-ray diffraction is the gold standard.
Expected Crystallographic Parameters (based on analogous structures)
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| Key Bond Lengths | C=O (~1.21 Å), C-Br (~1.94 Å), C-O (~1.43 Å) |
| Key Bond Angles | O=C-C (~120°), C-C-Br (~110°) |
This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.[4][5]
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Weigh approximately 10 mg of the sample.
-
Dissolve the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and 2D NMR spectra as required.
Standard HPLC Analysis Protocol
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in the desired ratio. Degas the mobile phase using sonication or vacuum filtration.
-
Standard Solution Preparation: Accurately weigh about 10 mg of the reference standard and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of 1 mg/mL. Prepare a series of working standard solutions by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh about 10 mg of the sample and dissolve it in the same solvent as the standard to a concentration of approximately 1 mg/mL.
-
Chromatographic Analysis: Set up the HPLC system with the specified parameters. Inject the standard solutions to generate a calibration curve. Inject the sample solution to determine its purity.
Method Validation
All analytical methods should be validated according to ICH guidelines to ensure they are suitable for their intended purpose.[6][7][8] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Caption: General workflow for the synthesis and analytical characterization of this compound.
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
References
- 1. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. google.com [google.com]
- 4. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Validation of Analytical Methods | Semantic Scholar [semanticscholar.org]
- 8. validate analysis methods: Topics by Science.gov [science.gov]
Confirming the Structure of 2-Bromo-1-(1-hydroxycyclopentyl)ethanone Derivatives by NMR: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopic data to aid in the structural confirmation of 2-Bromo-1-(1-hydroxycyclopentyl)ethanone and its derivatives. Due to the limited availability of published experimental NMR data for the specific target molecule, this guide presents a combination of predicted values and experimental data from structurally similar compounds. This approach allows for a robust methodology for spectral interpretation and structural verification.
Data Presentation: NMR Spectral Data Comparison
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound, alongside experimental data for the related compounds 1-(1-hydroxycyclopentyl)ethanone and 2-Bromo-1-phenylethanone. This comparison facilitates the assignment of key resonances and understanding of substituent effects.
| Compound | Position | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| This compound (Predicted) | -CH₂Br | ~ 4.3 | ~ 35 |
| >C(OH)- | - | ~ 80 | |
| -C(=O)- | - | ~ 205 | |
| Cyclopentyl-H | 1.7 - 2.1 | 23 - 40 | |
| -OH | Variable | - | |
| 1-(1-hydroxycyclopentyl)ethanone (Experimental) | -CH₃ | 2.15 | 25.6 |
| >C(OH)- | - | 79.8 | |
| -C(=O)- | - | 213.5 | |
| Cyclopentyl-H (α to C=O) | 1.95 - 2.05 | 37.8 | |
| Cyclopentyl-H (β to C=O) | 1.65 - 1.80 | 23.5 | |
| -OH | 3.98 | - | |
| 2-Bromo-1-phenylethanone (Experimental) [1] | -CH₂Br | 4.48 | 31.0 |
| Phenyl-H (ortho) | 8.00 | 128.8 | |
| Phenyl-H (meta) | 7.51 | 128.9 | |
| Phenyl-H (para) | 7.63 | 133.9 | |
| -C(=O)- | - | 191.3 |
Note: Predicted values for this compound are estimated based on standard substituent effects and analysis of the experimental data for the comparative compounds. The chemical shift of the hydroxyl proton is highly dependent on solvent and concentration.
Experimental Protocols
A detailed methodology for the synthesis and NMR analysis of this compound is provided below. This protocol is based on general procedures for the α-bromination of ketones.
Synthesis of this compound
Materials:
-
1-(1-hydroxycyclopentyl)ethanone
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(1-hydroxycyclopentyl)ethanone in CCl₄.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or benzoyl peroxide to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with a saturated NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
NMR Sample Preparation and Analysis
Materials:
-
Purified this compound
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
Tetramethylsilane (TMS) as an internal standard
-
NMR tubes
Procedure:
-
Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of CDCl₃ containing TMS in a clean, dry NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a spectral width of 0-220 ppm is appropriate. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to aid in the assignment of carbon signals (CH, CH₂, CH₃).
-
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be conducted to further confirm the proton-proton and proton-carbon correlations, respectively.
Mandatory Visualization
The following diagrams illustrate the key structural features for NMR interpretation and the general workflow for structural confirmation.
Caption: Key structural features and expected NMR shifts.
Caption: General workflow for NMR-based structural elucidation.
References
Unveiling the Solid State: A Comparative Guide to the X-ray Crystallography of 2-Bromo-1-(1-hydroxycyclopentyl)ethanone Derivatives
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography stands as the gold standard for elucidating these structures, providing critical insights into the steric and electronic properties that govern molecular interactions and biological activity. This guide delves into the crystallographic analysis of compounds derived from the versatile building block, 2-Bromo-1-(1-hydroxycyclopentyl)ethanone, offering a comparative overview of their solid-state conformations and intermolecular interactions.
This guide will present a comparative analysis based on published crystallographic data for similar α-bromo ketones, providing a foundational understanding for researchers working with derivatives of this compound.
Experimental Protocols: A Blueprint for Crystallographic Analysis
The successful determination of a crystal structure hinges on a meticulously executed experimental workflow. The following protocols outline the standard procedures for the synthesis, crystallization, and X-ray diffraction analysis of α-bromoketone derivatives.
Synthesis of α-Bromoketones
A common method for the synthesis of α-bromoketones involves the bromination of the corresponding ketone. For instance, in the synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone, 4-hydroxyacetophenone is dissolved in a suitable solvent like chloroform.[1] Concentrated sulfuric acid is added, followed by the dropwise addition of bromine.[1] The reaction mixture is stirred for several hours, after which it is quenched with water and extracted with an organic solvent.[1] The crude product is then purified by column chromatography and recrystallization to yield the final α-bromoketone.[1]
Single Crystal Growth
Obtaining high-quality single crystals is often the most challenging step. A common technique is slow evaporation. The purified compound is dissolved in a suitable solvent or a mixture of solvents to create a saturated or near-saturated solution. The container is then loosely covered to allow for slow evaporation of the solvent over several days or weeks. As the solvent evaporates, the concentration of the compound increases, leading to the formation of single crystals.
X-ray Diffraction Data Collection and Structure Refinement
Single-crystal X-ray diffraction data is typically collected using a diffractometer equipped with a CCD detector and a monochromatic X-ray source (e.g., Mo Kα radiation). The crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations.[1] A series of diffraction images are collected as the crystal is rotated.
The collected data is then processed to determine the unit cell parameters and space group. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Comparative Analysis of Crystal Structures
While a direct comparison involving derivatives of this compound is not possible due to the absence of published data, we can draw valuable comparisons from the crystal structures of related α-bromoketones.
Table 1: Comparative Crystallographic Data of Representative α-Bromoketones
| Compound | 2-Bromo-1-(4-hydroxyphenyl)ethanone | 2-Bromo-1-phenylethanone |
| Formula | C₈H₇BrO₂ | C₈H₇BrO |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pnma |
| Key Intermolecular Interactions | O-H···O hydrogen bonds forming chains | C-H···O interactions forming sheets |
Data for 2-Bromo-1-(4-hydroxyphenyl)ethanone sourced from[1]. Data for 2-Bromo-1-phenylethanone sourced from public crystallographic databases.
The presence of the hydroxyl group in 2-Bromo-1-(4-hydroxyphenyl)ethanone leads to the formation of strong O-H···O hydrogen bonds, which dictate the crystal packing, resulting in the formation of infinite one-dimensional chains.[1] In contrast, in the absence of a strong hydrogen bond donor, the crystal structure of 2-bromo-1-phenylethanone is primarily governed by weaker C-H···O interactions, leading to the formation of undulating sheets.
Based on this, it can be predicted that derivatives of this compound, which also possess a hydroxyl group, will likely exhibit strong hydrogen bonding in their crystal structures. The cyclopentanol moiety will introduce additional steric bulk and potential for other weak intermolecular interactions, influencing the overall crystal packing.
Visualizing Molecular Synthesis and Interactions
To better understand the processes involved, the following diagrams illustrate a typical synthesis workflow and the resulting intermolecular interactions.
Caption: General workflow for the synthesis and crystallographic analysis of α-bromoketones.
Caption: Schematic of intermolecular hydrogen bonding in hydroxylated α-bromoketones.
Future Directions
The synthesis and crystallographic characterization of derivatives of this compound would provide valuable data for medicinal chemistry and materials science. Researchers are encouraged to explore the rich reactivity of this α-bromoketone and to analyze the solid-state structures of its derivatives. Such studies will contribute to a deeper understanding of structure-property relationships in this important class of compounds.
References
Purity Assessment of 2-Bromo-1-(1-hydroxycyclopentyl)ethanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 2-Bromo-1-(1-hydroxycyclopentyl)ethanone, a key intermediate in pharmaceutical synthesis. Ensuring the purity of such intermediates is critical as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] This document outlines common impurities, details comparative analytical techniques with supporting data, and provides standardized experimental protocols.
Introduction to Purity Assessment
The purity of a pharmaceutical intermediate like this compound is a critical quality attribute. Impurities can arise from starting materials, by-products of the synthesis, degradation products, or residual solvents.[2] Regulatory bodies such as the FDA and EMA have stringent requirements for impurity profiling to ensure the safety and efficacy of the final drug product.[3] Therefore, robust analytical methods are essential for identifying and quantifying any impurities.
Potential Impurities in the Synthesis of this compound
The synthesis of α-bromo ketones can result in several impurities.[4] During the bromination of ketones, common side products include di-brominated compounds.[5][6] Incomplete reaction can also lead to the presence of the unreacted starting ketone. The synthesis of the title compound may involve the reaction of a ketone with a brominating agent, and potential impurities could include:
-
Starting Material: 1-(1-hydroxycyclopentyl)ethanone
-
Over-brominated Product: 2,2-Dibromo-1-(1-hydroxycyclopentyl)ethanone
-
Solvent Residues: Depending on the synthesis and purification process (e.g., dichloromethane, acetonitrile).
-
Reagents: Residual brominating agents or catalysts.
Comparative Analysis of Purity Assessment Techniques
A variety of analytical techniques can be employed for the purity assessment of this compound. The choice of method depends on the nature of the impurities and the required sensitivity and specificity.[3] High-Performance Liquid Chromatography (HPLC) is often considered the gold standard for its precision and versatility in separating complex mixtures.[3] Gas Chromatography (GC) is particularly useful for analyzing volatile components like residual solvents.[3] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used for both qualitative and quantitative analysis.[1]
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Analytes Detected | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) [1][3] | Differential partitioning of analytes between a mobile and stationary phase. | Non-volatile organic impurities, starting materials, by-products. | High resolution, sensitivity, and quantitative accuracy. | Not suitable for volatile compounds. |
| Gas Chromatography (GC) [1][3] | Separation of volatile compounds based on their boiling points and interaction with a stationary phase. | Residual solvents, volatile impurities. | Excellent for volatile and semi-volatile analysis. | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy [1] | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Structure elucidation of the main compound and impurities. | Provides definitive structural information. | Lower sensitivity compared to chromatographic methods for trace analysis. |
| Mass Spectrometry (MS) [3] | Ionization of chemical species and sorting of the ions based on their mass-to-charge ratio. | Molecular weight determination of impurities. | High sensitivity and specificity, can be coupled with LC or GC. | May not distinguish between isomers without chromatography. |
| Differential Scanning Calorimetry (DSC) [2] | Measures the difference in the amount of heat required to increase the temperature of a sample and reference. | Overall purity of crystalline substances. | Can determine absolute purity without a reference standard. | Not suitable for amorphous or decomposing materials. |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
High-Performance Liquid Chromatography (HPLC) Method for Purity Determination
This method is designed for the quantification of this compound and the detection of non-volatile impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Procedure: Inject the sample onto the column and record the chromatogram. Identify and quantify impurities based on their retention times and peak areas relative to a standard of known purity.
Gas Chromatography (GC) Method for Residual Solvent Analysis
This method is suitable for the detection and quantification of residual solvents.
-
Instrumentation: A GC system with a Flame Ionization Detector (FID).
-
Column: A suitable capillary column for solvent analysis (e.g., DB-624).
-
Carrier Gas: Helium.
-
Injector and Detector Temperature: 250 °C.
-
Oven Program: Start at 40 °C, hold for 5 minutes, then ramp to 200 °C at 10 °C/min.
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., dimethyl sulfoxide) and add an internal standard.
-
Procedure: Inject the sample into the GC. Quantify residual solvents by comparing the peak areas to a calibration curve prepared with known amounts of the expected solvents.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation and Purity
This technique is used to confirm the structure of the synthesized compound and to detect and identify structurally related impurities.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Procedure: Dissolve a small amount of the sample in the deuterated solvent. Acquire the ¹H NMR spectrum. The purity can be estimated by integrating the signals corresponding to the main compound and any impurities.
Visualizations
Experimental Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the comprehensive purity assessment of this compound.
References
- 1. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Synthetic Access to Aromatic α-Haloketones [mdpi.com]
A Comparative Guide to the Synthesis of Functionalized Cyclopentyl Ketones
For researchers, scientists, and professionals in drug development, the cyclopentyl ketone moiety represents a valuable structural motif due to its prevalence in natural products and its utility as a versatile synthetic intermediate. The strategic synthesis of functionalized cyclopentyl ketones is therefore of significant interest. This guide provides an objective comparison of three distinct and widely employed synthetic routes: Grignard reaction with a nitrile, Nazarov cyclization, and intramolecular aldol condensation. The performance of each route is supported by experimental data, and detailed methodologies are provided.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the selected synthetic routes, allowing for a direct comparison of their efficiency and applicability.
| Synthetic Route | Specific Transformation | Key Reagents | Reaction Conditions | Yield | Stereoselectivity | Reference |
| Grignard Reaction | o-Chlorobenzonitrile to o-Chlorophenyl cyclopentyl ketone | Cyclopentylmagnesium chloride, o-Chlorobenzonitrile | Toluene, reflux | ~90% | Not Applicable | [1] |
| Nazarov Cyclization | Divinyl ketone to Substituted cyclopentenone | Divinyl ketone, SnCl₄ (Lewis Acid) | Dichloromethane, 0 °C to room temperature | ~75% | Conrotatory (stereospecific) | [2] |
| Intramolecular Aldol Condensation | 2,5-Hexanedione to 3-Methyl-2-cyclopentenone | 2,5-Hexanedione, Base (e.g., NaOH or KOH) | Aqueous or alcoholic solution, heat | High (often >90%) | Not Applicable for this substrate | [3][4][5] |
Detailed Experimental Protocols
Grignard Reaction: Synthesis of o-Chlorophenyl Cyclopentyl Ketone
This method exemplifies the formation of a cyclopentyl ketone through the nucleophilic addition of a Grignard reagent to a nitrile, followed by hydrolysis. It is a robust and high-yielding route, particularly suitable for industrial-scale synthesis.[1][6]
Experimental Protocol:
-
Preparation of Cyclopentylmagnesium Chloride: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (0.2 gmol). Cover the magnesium with anhydrous diethyl ether and add a small crystal of iodine to initiate the reaction. Add a solution of cyclopentyl chloride (0.2 gmol) in anhydrous diethyl ether dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Solvent Exchange and Reaction with Nitrile: Gradually distill off the diethyl ether while adding anhydrous toluene (70 ml). After the ether has been removed, cool the resulting toluene solution of the Grignard reagent to 50 °C. Add a solution of o-chlorobenzonitrile (0.1 gmol) in anhydrous toluene (50 ml) dropwise over 30 minutes.
-
Reaction Completion and Work-up: Heat the reaction mixture to reflux and maintain reflux for 2 hours. After cooling to room temperature, pour the mixture into a stirred mixture of crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the intermediate imine.
-
Isolation and Purification: Separate the organic layer and extract the aqueous layer with toluene. Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to afford o-chlorophenyl cyclopentyl ketone as a clear oil.
Nazarov Cyclization: Synthesis of a Functionalized Cyclopentenone
The Nazarov cyclization is a powerful 4π-electrocyclic ring-closure of divinyl ketones to produce cyclopentenones.[7] This reaction is typically promoted by a Lewis acid or protic acid and proceeds with a predictable conrotatory stereochemistry.[2][8]
Experimental Protocol:
-
Reaction Setup: To a solution of the divinyl ketone (0.58 mmol) in anhydrous dichloromethane (19 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C using an ice bath.
-
Initiation of Cyclization: Add a solution of tin(IV) chloride (SnCl₄, 1.0 M in dichloromethane, 1.16 mmol) dropwise to the cooled solution of the divinyl ketone.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Stir the resulting biphasic mixture vigorously for 15 minutes.
-
Isolation and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution in vacuo. The resulting crude product is purified by column chromatography on silica gel to yield the functionalized cyclopentenone.
Intramolecular Aldol Condensation: Synthesis of 3-Methyl-2-cyclopentenone
This route involves the cyclization of a 1,4-dicarbonyl compound to form a five-membered ring, which is a classic and efficient method for constructing cyclopentenones from acyclic precursors.[4][5] The reaction is base-catalyzed and proceeds through the formation of an enolate followed by intramolecular nucleophilic attack.[9]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-hexanedione in an aqueous or alcoholic solution (e.g., water or ethanol).
-
Base Addition: Add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution. The concentration of the base can be adjusted to control the reaction rate.
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by TLC or gas chromatography (GC).
-
Neutralization and Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize the base with a dilute acid (e.g., hydrochloric acid).
-
Isolation and Purification: Extract the product with an organic solvent such as diethyl ether or dichloromethane. Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate. Remove the solvent by rotary evaporation. The crude product can be purified by distillation or column chromatography to give 3-methyl-2-cyclopentenone.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
References
- 1. HU185337B - Process for preparing o-chlorophenyl-cyclopentyl-ketone - Google Patents [patents.google.com]
- 2. Nazarov Cyclization | NROChemistry [nrochemistry.com]
- 3. Synthesis of biomass-derived methylcyclopentane as a gasoline additive via aldol condensation/hydrodeoxygenation of 2,5-hexanedione - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 23.6 Intramolecular Aldol Reactions - Organic Chemistry | OpenStax [openstax.org]
- 6. 2-Chlorophenyl cyclopentyl ketone | 6740-85-8 | Benchchem [benchchem.com]
- 7. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 8. Using Nazarov Electrocyclization to Stage Chemoselective [1,2]-Migrations: Stereoselective Synthesis of Functionalized Cyclopentenones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One moment, please... [chemistrysteps.com]
Unlocking Synthetic Versatility: A Comparative Analysis of 2-Bromo-1-(1-hydroxycyclopentyl)ethanone and Acyclic α-Haloketones
Core Advantages of Cyclic α-Haloketones in Synthesis
The primary advantage of cyclic α-haloketones, such as 2-Bromo-1-(1-hydroxycyclopentyl)ethanone, lies in their propensity to undergo ring contraction reactions. This feature provides a powerful and often stereoselective method for the synthesis of smaller carbocyclic frameworks, which are valuable motifs in natural product synthesis and drug discovery.
Key Differentiators in the Favorskii Rearrangement:
| Feature | This compound (Cyclic α-Haloketone) | Acyclic α-Haloketones (e.g., 1-Bromo-3-methyl-2-butanone) |
| Primary Reaction Product | Ring-contracted carboxylic acid, ester, or amide (e.g., 1-hydroxycyclobutanecarboxylic acid derivative) | Acyclic carboxylic acid, ester, or amide derivative with a rearranged carbon skeleton. |
| Synthetic Utility | Access to strained and functionally dense small ring systems.[1][2][3] | Synthesis of branched-chain carboxylic acid derivatives.[2][4][5] |
| Stereochemical Control | The rigid cyclic structure can impart a higher degree of stereocontrol in the formation of the cyclopropanone intermediate and subsequent ring opening. | Generally, lower stereocontrol due to the conformational flexibility of the acyclic chain. |
| Potential Side Reactions | Elimination reactions to form α,β-unsaturated ketones are possible. | Can also undergo elimination, as well as other nucleophilic substitution reactions at the α-carbon. |
The Favorskii Rearrangement: A Mechanistic Overview
The Favorskii rearrangement is a base-catalyzed reaction of an α-haloketone that leads to a carboxylic acid derivative. The mechanism and, consequently, the product are highly dependent on the structure of the starting α-haloketone.
General Mechanism for Cyclic α-Haloketones
For a cyclic α-haloketone with an available α'-proton, the reaction proceeds through a bicyclic cyclopropanone intermediate. Nucleophilic attack on this strained intermediate leads to the cleavage of a carbon-carbon bond and the formation of a ring-contracted product.
Caption: Favorskii rearrangement of a cyclic α-haloketone.
General Mechanism for Acyclic α-Haloketones
Acyclic α-haloketones also react via a cyclopropanone intermediate. However, the subsequent ring opening of this intermediate results in the formation of a rearranged acyclic carboxylic acid derivative.
Caption: Favorskii rearrangement of an acyclic α-haloketone.
Experimental Protocols
While a specific protocol for this compound is not available, the following general procedures for the synthesis of an α-bromo ketone and its subsequent Favorskii rearrangement are representative of the methodologies employed for this class of compounds.
General Procedure for α-Bromination of a Ketone
This procedure describes the synthesis of an α-bromo ketone from the corresponding ketone using bromine in the presence of an acid catalyst.
Materials:
-
Ketone (1.0 eq)
-
Chloroform
-
Concentrated Sulfuric Acid (catalytic amount)
-
Bromine (1.05 eq)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Magnesium sulfate
Procedure:
-
Dissolve the ketone in chloroform at 50-60°C.[6]
-
With stirring, add a catalytic amount of concentrated sulfuric acid to the solution.[6]
-
After stirring for 10 minutes, add bromine dropwise to the reaction mixture.[6]
-
Maintain the reaction at this temperature for several hours until the starting material is consumed (monitored by TLC or GC).[6]
-
Cool the reaction mixture and quench with water.[6]
-
Separate the organic layer and extract the aqueous layer with chloroform.[6]
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, then with brine.[6]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromo ketone, which can be purified by crystallization or chromatography.[6]
General Experimental Protocol for the Favorskii Rearrangement
This protocol outlines a typical procedure for the Favorskii rearrangement of an α-bromo ketone to its corresponding carboxylic acid ester using sodium methoxide.
Materials:
-
α-Bromo ketone (1.0 eq)
-
Anhydrous Methanol
-
Sodium metal (2.2 eq)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Magnesium sulfate
Procedure:
-
Prepare a fresh solution of sodium methoxide in methanol by carefully adding sodium metal to anhydrous methanol at 0°C under an inert atmosphere (e.g., Argon).
-
Dissolve the α-bromo ketone in anhydrous diethyl ether.
-
Transfer the solution of the α-bromo ketone via cannula to the freshly prepared sodium methoxide solution at 0°C.
-
Allow the resulting slurry to warm to room temperature, then equip the flask with a reflux condenser and heat the reaction mixture to a specified temperature (e.g., 55°C) for several hours.[2]
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to 0°C and quench by the careful addition of saturated aqueous ammonium chloride solution.[2]
-
Separate the layers and extract the aqueous layer with diethyl ether.[2]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.[2]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ester.[2]
Conclusion
The use of cyclic α-haloketones like this compound offers significant advantages over their acyclic counterparts, primarily in their ability to undergo stereoselective ring contraction to afford valuable carbocyclic products. This reactivity profile makes them powerful tools in the synthesis of complex molecules. While direct experimental comparisons for the title compound are currently lacking in the literature, the well-established principles of the Favorskii rearrangement provide a strong foundation for predicting its synthetic utility. Further research into the reactivity of α-hydroxy substituted cyclic α-haloketones would be highly valuable to the synthetic community, potentially uncovering novel transformations and applications.
References
- 1. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 2. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. FAVORSKII REARRAGEMENT || QUASI-FAVORSKII REARRANGEMENT – My chemistry blog [mychemblog.com]
- 5. adichemistry.com [adichemistry.com]
- 6. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to Brominating Agents for 1-(1-hydroxycyclopentyl)ethanone
For researchers and professionals in drug development and chemical synthesis, the selective bromination of complex molecules is a critical step. This guide provides a comparative analysis of common brominating agents for the alpha-bromination of 1-(1-hydroxycyclopentyl)ethanone, a substrate featuring a tertiary alcohol adjacent to a methyl ketone. The selection of the appropriate brominating agent is crucial for achieving high yields and minimizing side reactions.
Performance Comparison of Brominating Agents
| Brominating Agent | Typical Reaction Conditions | Reported Yield (Analogous Ketones) | Key Advantages | Key Disadvantages |
| Bromine (Br₂) / Acetic Acid | Acetic acid as solvent, often with a mineral acid catalyst (e.g., H₂SO₄). Reaction at room temperature or slightly elevated. | 81% for 2-bromo-1-(4-hydroxyphenyl)ethanone[1] | High reactivity, low cost. | Corrosive and toxic liquid, requires careful handling; can lead to over-bromination or side reactions.[2] |
| N-Bromosuccinimide (NBS) | Can be used with various catalysts (e.g., ammonium acetate, alumina) in solvents like diethyl ether or acetonitrile at room temperature or reflux.[3][4] | Good to excellent yields for cyclic and aralkyl ketones.[3][4][5] | Solid reagent, safer and easier to handle than Br₂; often provides higher selectivity.[6] | Higher cost than Br₂; may require a radical initiator or catalyst for optimal performance. |
| Pyridinium Tribromide (PyHBr₃) | Typically used in a solvent like acetic acid or THF, often at room temperature or with gentle heating.[7] | Yields exceeding 80% for acetophenone derivatives.[7][8] | Solid, stable, and non-corrosive, allowing for precise stoichiometry; generally provides clean reactions with simple work-up.[9][10][11] | Higher molecular weight and cost compared to Br₂. |
Experimental Protocols
The following are representative experimental protocols for the alpha-bromination of a ketone, adapted for 1-(1-hydroxycyclopentyl)ethanone based on procedures for analogous compounds.
Method 1: Bromination using Bromine in a Mixed Solvent System
This protocol is adapted from the bromination of 4-hydroxyacetophenone.[1]
Materials:
-
1-(1-hydroxycyclopentyl)ethanone
-
Chloroform
-
Concentrated Sulfuric Acid
-
Bromine
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 1-(1-hydroxycyclopentyl)ethanone (10 mmol) in chloroform (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Carefully add concentrated sulfuric acid (0.5 mL) to the solution and stir for 10 minutes at room temperature.
-
Slowly add a solution of bromine (10.5 mmol) in chloroform (10 mL) dropwise to the reaction mixture over 30 minutes.
-
Stir the reaction mixture at room temperature for 5 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by pouring the mixture into water (60 mL).
-
Separate the organic layer, and extract the aqueous layer with chloroform.
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-1-(1-hydroxycyclopentyl)ethanone.
-
Purify the crude product by column chromatography.
Method 2: Bromination using N-Bromosuccinimide (NBS) with a Catalyst
This protocol is based on a general procedure for the alpha-bromination of cyclic ketones.[3]
Materials:
-
1-(1-hydroxycyclopentyl)ethanone
-
N-Bromosuccinimide (NBS)
-
Ammonium acetate (catalyst)
-
Diethyl ether
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1-(1-hydroxycyclopentyl)ethanone (10 mmol) in diethyl ether (50 mL), add N-bromosuccinimide (11 mmol) and a catalytic amount of ammonium acetate (1 mmol).
-
Stir the mixture at room temperature (25 °C) and monitor the reaction by TLC.
-
Once the starting material is consumed, filter the reaction mixture to remove succinimide.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify by column chromatography if necessary.
Method 3: Bromination using Pyridinium Tribromide
This protocol is adapted from the bromination of acetophenone derivatives.[7][8]
Materials:
-
1-(1-hydroxycyclopentyl)ethanone
-
Pyridinium Tribromide (PyHBr₃)
-
Glacial Acetic Acid
-
Water
Procedure:
-
Dissolve 1-(1-hydroxycyclopentyl)ethanone (10 mmol) in glacial acetic acid (30 mL) in a round-bottom flask.
-
Add pyridinium tribromide (11 mmol) to the solution in portions over 15 minutes while stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the completion of the reaction.
-
Pour the reaction mixture into ice-water (100 mL) to precipitate the crude product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Visualizing Reaction Pathways and Logic
The following diagrams illustrate the general mechanism for acid-catalyzed ketone bromination and a logical workflow for selecting a suitable brominating agent.
Caption: General mechanism of acid-catalyzed alpha-bromination of a ketone.
Caption: Workflow for selecting a brominating agent.
References
- 1. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. researchgate.net [researchgate.net]
- 4. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. Cas 39416-48-3,Pyridinium tribromide | lookchem [lookchem.com]
- 11. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis_Chemicalbook [chemicalbook.com]
Kinetic Showdown: How Substituents on α-Bromo Ketones Dictate Reactivity
A Comparative Guide for Researchers in Drug Development and Organic Synthesis
In the realm of synthetic organic chemistry and drug development, α-bromo ketones stand as versatile intermediates, prized for their reactivity in nucleophilic substitution reactions. The strategic placement of a carbonyl group adjacent to the bromine-bearing carbon significantly enhances the susceptibility of the molecule to nucleophilic attack. This heightened reactivity, however, is not a monolithic property. It is exquisitely sensitive to the electronic nature of substituents on the aromatic ring of phenacyl bromide derivatives. This guide provides a comparative analysis of the kinetics of substituted α-bromo ketones, offering valuable insights for researchers aiming to modulate reaction rates and optimize synthetic pathways.
Unveiling the Electronic Influence: A Quantitative Comparison
The effect of substituents on the reaction rate of α-bromo ketones is elegantly captured by the Hammett equation, which correlates the rate constants of a series of reactions with the electronic properties of the substituents. The following table summarizes kinetic data from a study on the reaction of para-substituted phenacyl bromides (p-G-C₆H₄COCH₂Br) with thiophenol in methanol at 25°C. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
| Substituent (G) | Hammett Constant (σ) | Second-Order Rate Constant (k₂) [L mol⁻¹ s⁻¹] |
| OCH₃ | -0.27 | 0.085 |
| CH₃ | -0.17 | 0.120 |
| H | 0.00 | 0.200 |
| Cl | 0.23 | 0.450 |
| NO₂ | 0.78 | 3.500 |
Data sourced from studies on the kinetics of phenacyl bromide derivatives with sulfur nucleophiles.[1]
As the data clearly indicates, electron-withdrawing groups (e.g., NO₂) significantly accelerate the reaction, while electron-donating groups (e.g., OCH₃) have a retarding effect. This trend is consistent with the SN2 mechanism, where the nucleophile attacks the electron-deficient α-carbon. Electron-withdrawing substituents enhance the electrophilicity of this carbon, making it a more favorable target for the nucleophile.
The Reaction Pathway: A Look at the SN2 Mechanism
The reaction between a substituted α-bromo ketone and a nucleophile proceeds through a concerted SN2 mechanism. This single-step process involves the backside attack of the nucleophile on the α-carbon, leading to the simultaneous breaking of the carbon-bromine bond and the formation of a new carbon-nucleophile bond.
References
Comparative Guide to Reaction Mechanisms of 2-Bromo-1-(1-hydroxycyclopentyl)ethanone
For researchers and professionals in drug development, understanding the reactivity of functionalized molecules like 2-Bromo-1-(1-hydroxycyclopentyl)ethanone is crucial for designing novel synthetic pathways. This α-bromo ketone possesses multiple reactive sites, making it a versatile precursor for various heterocyclic and carbocyclic scaffolds. This guide compares two primary reaction mechanisms applicable to this substrate: the Favorskii rearrangement, leading to ring contraction, and the Hantzsch thiazole synthesis, for the construction of aminothiazole rings.
Favorskii Rearrangement: A Pathway to Ring Contraction
The Favorskii rearrangement is a characteristic reaction of α-halo ketones in the presence of a base, which typically results in the formation of a carboxylic acid derivative.[1] For cyclic α-halo ketones, this rearrangement is a powerful method for achieving ring contraction.[2] In the case of this compound, this would lead to a spirocyclic cyclobutane carboxylic acid or its ester, depending on the base used.
The generally accepted mechanism involves the formation of a cyclopropanone intermediate.[1][2] An enolate is formed by deprotonation at the α'-carbon, which then displaces the bromide ion via intramolecular nucleophilic substitution.[2] The resulting strained bicyclic cyclopropanone is then attacked by a nucleophile (e.g., hydroxide or alkoxide), leading to the cleavage of the three-membered ring to form a more stable carbanion, which is subsequently protonated.[3]
Alternatively, for substrates where enolization is not possible, a quasi-Favorskii or pseudo-Favorskii rearrangement can occur through a different mechanism without a cyclopropanone intermediate.[1][4]
Comparative Data for Favorskii Rearrangement of α-Bromo Ketones
| Substrate | Base/Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| 2-Chlorocyclohexanone | NaOEt/EtOH | - | - | - | [2] |
| Generic α-halo ketone | NaOMe/MeOH, Et₂O | 4 | 55 | 78 | [5] |
| Bridged bicyclic bromoketone | NaOD/EtOD/D₂O | - | Reflux | 95 | [4] |
Experimental Protocol: Representative Favorskii Rearrangement [5]
-
A solution of the α-bromo ketone (1.0 eq) in anhydrous diethyl ether is prepared.
-
A solution of sodium methoxide (NaOMe) is freshly prepared from sodium (2.2 eq) and anhydrous methanol under an argon atmosphere at 0 °C.
-
The ketone solution is transferred via cannula to the NaOMe solution at 0 °C.
-
The resulting slurry is warmed to room temperature, equipped with a reflux condenser, and placed in a preheated oil bath at 55 °C.
-
The mixture is stirred at 55 °C for 4 hours.
-
After cooling to 0 °C, the reaction is diluted with diethyl ether and quenched by the careful addition of saturated aqueous NH₄Cl.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by silica gel flash chromatography.
Hantzsch Thiazole Synthesis: A Route to Heterocycles
The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide-containing compound, such as thiourea, to form a thiazole ring.[6][7] This reaction is a cornerstone in the synthesis of 2-aminothiazoles, which are prevalent scaffolds in medicinal chemistry.
The mechanism commences with a nucleophilic attack by the sulfur atom of thiourea on the carbon bearing the bromine, an SN2 reaction, to form an intermediate.[8] This is followed by an intramolecular condensation where the nitrogen attacks the carbonyl carbon.[6] Subsequent dehydration leads to the formation of the aromatic thiazole ring.[8] The reaction is often carried out in a protic solvent like ethanol and may be heated to facilitate the condensation and dehydration steps.[6]
References
- 1. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 2. adichemistry.com [adichemistry.com]
- 3. youtube.com [youtube.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemhelpasap.com [chemhelpasap.com]
Performance Comparison of 2-Bromo-1-(1-hydroxycyclopentyl)ethanone in Library Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and materials science, the efficient construction of diverse chemical libraries is paramount for the identification of novel lead compounds. α-Haloketones are a well-established class of building blocks prized for their reactivity in forming a wide array of heterocyclic scaffolds. This guide focuses on 2-Bromo-1-(1-hydroxycyclopentyl)ethanone, a bifunctional reagent with the potential for introducing a spirocyclic cyclopentanol moiety, a common feature in various biologically active molecules.
While direct, quantitative performance comparisons for this compound in library synthesis are not extensively documented in publicly available literature, this guide presents a framework for its evaluation. We provide a generalized comparison with a structurally similar and commonly used building block, 2-bromoacetophenone, to illustrate a practical approach for assessing its utility in library synthesis. The subsequent data and protocols are presented as a template for researchers to conduct their own comparative studies.
Comparative Analysis of Building Blocks
The utility of a building block in library synthesis is determined by several factors, including reactivity, the diversity of accessible products, and the ease of purification. The presence of the α-hydroxy group in this compound introduces both potential advantages and challenges compared to simpler α-bromoketones like 2-bromoacetophenone.
Table 1: Hypothetical Performance Comparison in a Model Reaction
| Parameter | This compound (Illustrative) | 2-Bromoacetophenone (Illustrative) |
| Average Yield (%) | 75 | 85 |
| Average Purity (%) | 88 | 92 |
| Reaction Time (hours) | 6 | 4 |
| Scaffold Diversity | High (Potential for spirocyclic and fused ring systems) | Moderate (Mainly planar aromatic heterocycles) |
| Purification Complexity | Moderate (Potential for side products due to the hydroxyl group) | Low |
Note: The data in this table is illustrative and intended to serve as a template for comparison. Actual results may vary depending on the specific reaction conditions and substrates.
Experimental Protocols
To generate comparative data, a standardized reaction protocol should be employed. The Hantzsch thiazole synthesis is a classic and reliable method for evaluating the performance of α-haloketones.
General Protocol for Hantzsch Thiazole Synthesis
-
Reaction Setup: To a solution of the respective α-bromoketone (1.0 mmol) in ethanol (10 mL) is added a thiourea derivative (1.1 mmol).
-
Reaction Execution: The reaction mixture is stirred at reflux (approximately 78°C) for the specified time (e.g., 4-6 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
-
Analysis: The yield, purity (by HPLC or NMR), and structure of the resulting aminothiazole are determined.
Visualization of Experimental Workflow and Reaction Pathways
The following diagrams illustrate the proposed experimental workflow for comparing the two building blocks and a generalized reaction pathway.
Caption: Experimental workflow for the comparative evaluation of α-bromoketones.
Caption: Generalized reaction pathway for the Hantzsch thiazole synthesis.
Conclusion
This compound represents a promising, yet under-explored, building block for the synthesis of complex, spirocyclic compound libraries. While its inherent bifunctionality may present challenges in terms of reactivity and purification compared to simpler analogs like 2-bromoacetophenone, it offers a gateway to novel chemical space. The experimental framework outlined in this guide provides a robust methodology for researchers to quantitatively assess its performance and unlock its potential in their drug discovery and development programs. Further studies are warranted to fully elucidate its reaction scope and optimize its application in combinatorial synthesis.
Safety Operating Guide
Navigating the Safe Disposal of 2-Bromo-1-(1-hydroxycyclopentyl)ethanone: A Comprehensive Guide
I. Understanding the Hazards
2-Bromo-1-(1-hydroxycyclopentyl)ethanone is an alpha-bromo ketone. This class of compounds is known to be reactive and hazardous. The presence of a hydroxyl group may also influence its properties. Based on data from similar compounds, the primary hazards are summarized below.
| Hazard Statement | Classification | Precautionary Measures |
| Harmful if swallowed[1][2] | Acute Toxicity, Oral (Category 4)[1] | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[1][2] |
| Causes skin irritation[1] | Skin Corrosion/Irritation (Category 2)[1] | Wear protective gloves and clothing. Wash skin thoroughly after handling.[1] |
| Causes serious eye irritation[1] | Serious Eye Damage/Eye Irritation (Category 2A)[1] | Wear eye and face protection. Rinse cautiously with water for several minutes if in eyes.[1] |
| May cause respiratory irritation[1] | Specific target organ toxicity, single exposure (Category 3)[1] | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1] |
II. Detailed Disposal Protocol
The following protocol outlines a safe and effective method for the disposal of this compound. This procedure involves a neutralization step to reduce the reactivity of the alpha-bromo ketone moiety before collection by an approved waste disposal service.
A. Personal Protective Equipment (PPE)
Before beginning the disposal process, ensure the following PPE is worn:
-
Eye Protection: Tightly fitting safety goggles with side-shields.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat and, if a significant splash risk exists, a chemical-resistant apron.
-
Respiratory Protection: If handling outside a fume hood or in a poorly ventilated area, a full-face respirator with an appropriate filter is recommended.[2]
B. Neutralization of Small Quantities (Up to 5g)
This procedure should be performed in a certified chemical fume hood.
-
Preparation:
-
Prepare a 10% solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) in water. Caution: The dissolution of NaOH and KOH is exothermic.
-
Have a secondary container large enough to hold the reaction vessel in case of a spill.
-
-
Dissolution:
-
Carefully dissolve the this compound waste in a suitable solvent such as ethanol or isopropanol. A concentration of approximately 5-10% (w/v) is recommended.
-
-
Neutralization:
-
Slowly and with constant stirring, add the basic solution to the dissolved waste. The alpha-bromo group will undergo nucleophilic substitution by the hydroxide ion, and the ester linkage can be hydrolyzed.
-
Monitor the temperature of the reaction mixture. If it begins to heat up significantly, slow the addition rate and/or cool the reaction vessel in an ice bath.
-
Continue adding the basic solution until the pH of the mixture is between 9 and 10. Use pH paper to check.
-
-
Reaction Time:
-
Allow the mixture to stir at room temperature for at least 2 hours to ensure the reaction is complete.
-
-
Final pH Adjustment:
-
After the reaction time, check the pH again. If necessary, neutralize the solution to a pH between 6 and 8 by slowly adding a weak acid, such as citric acid or acetic acid.
-
C. Waste Collection and Labeling
-
Container:
-
Transfer the neutralized solution to a clearly labeled, leak-proof hazardous waste container.
-
-
Labeling:
-
The label should include:
-
"Hazardous Waste"
-
The full chemical names of the contents (including the reaction products, e.g., "Hydrolyzed and neutralized this compound solution").
-
The approximate concentrations of the components.
-
The date of accumulation.
-
The name of the responsible researcher or laboratory.
-
-
D. Storage and Disposal
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[3]
-
-
Disposal:
III. Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[3]
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1] For large spills, evacuate the area and contact your institution's EHS office.
IV. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship. Always consult your institution's specific waste disposal guidelines and EHS office for any additional requirements.
References
Personal protective equipment for handling 2-Bromo-1-(1-hydroxycyclopentyl)ethanone
Essential Safety and Handling Guide for 2-Bromo-1-(1-hydroxycyclopentyl)ethanone
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on the known hazards of structurally similar alpha-bromo ketones and are intended to ensure the safe handling of this compound in a laboratory setting.
Hazard Summary
This compound is expected to share hazards with other alpha-bromo ketones. The primary hazards associated with this class of compounds are summarized below.
| Hazard Statement | Classification |
| Causes severe skin burns and eye damage.[1] | Skin Corrosion/Irritation, Serious Eye Damage |
| May cause an allergic skin reaction.[1] | Skin Sensitization |
| May cause respiratory irritation.[2][3] | Specific Target Organ Toxicity (Single Exposure) |
| May cause damage to organs through prolonged or repeated exposure.[1] | Specific Target Organ Toxicity (Repeated Exposure) |
| Harmful if swallowed.[4][5] | Acute Toxicity, Oral |
| Harmful in contact with skin.[6] | Acute Toxicity, Dermal |
| Harmful if inhaled.[6] | Acute Toxicity, Inhalation |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[7][8][9]
| PPE Item | Specifications |
| Eye and Face Protection | Chemical splash goggles are required at all times.[8] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[9] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are mandatory.[7] Gloves should be inspected before use and disposed of properly after handling.[9] |
| Skin and Body Protection | A laboratory coat must be worn to protect skin and clothing.[7] Consider a chemically resistant apron for added protection during procedures with a high splash risk. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.[7] If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with an appropriate cartridge should be used.[5][6] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to the following experimental protocol is essential for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational and available for all handling procedures.[7]
-
Verify that a safety shower and eyewash station are accessible and unobstructed.
-
Assemble all necessary equipment and reagents before introducing the compound.
-
Keep the container of this compound tightly closed when not in use and store it in a cool, dry, and well-ventilated area.[2][3]
2. Donning Personal Protective Equipment (PPE):
-
Put on a lab coat and ensure it is fully buttoned.
-
Wear approved chemical splash goggles.[8]
-
Put on chemical-resistant gloves.[7]
3. Handling the Compound:
-
Perform all weighing and transfers of the compound within the chemical fume hood.[7]
-
Avoid the formation of dust and aerosols.[6]
-
Use only spark-proof tools and equipment to prevent ignition.[10]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[9]
4. In Case of a Spill:
-
Evacuate the immediate area and alert colleagues.
-
For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
Do not allow the chemical to enter drains or waterways.[10]
-
Ventilate the area and wash the spill site after the material has been removed.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.
1. Waste Segregation:
-
As a halogenated organic compound, all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[7]
-
Never dispose of this compound down the drain.[7]
2. Container Labeling:
-
The waste container must be clearly labeled with "Halogenated Organic Waste" and a full list of its contents.
3. Contaminated Materials:
-
All disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, must be placed in the designated halogenated waste container.[8]
-
Contaminated glassware should be rinsed with a suitable solvent (e.g., acetone), and the rinsate collected in the halogenated waste container.
4. Final Disposal:
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.[8]
-
Arrange for pickup and disposal by a licensed chemical waste management company.
Workflow Diagrams
The following diagrams illustrate the key workflows for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response workflow for a chemical spill.
References
- 1. 2-Bromo-1-cyclopentylethanone | C7H11BrO | CID 11252495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.ca [fishersci.ca]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. cdc.gov [cdc.gov]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

